molecular formula C5H3N3O B1434577 6-Oxo-1,6-dihydropyridazine-4-carbonitrile CAS No. 1934386-28-3

6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Cat. No.: B1434577
CAS No.: 1934386-28-3
M. Wt: 121.1 g/mol
InChI Key: AKDWXDZPBGJPQK-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyridazine-4-carbonitrile is a useful research compound. Its molecular formula is C5H3N3O and its molecular weight is 121.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

6-oxo-1H-pyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-2-4-1-5(9)8-7-3-4/h1,3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDWXDZPBGJPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934386-28-3
Record name 6-oxo-1,6-dihydropyridazine-4-carbonitrile
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Foundational & Exploratory

The Dynamic State of 6-Oxo-1,6-dihydropyridazine Derivatives: A Guide to Understanding and Characterizing Tautomeric Equilibrium

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The 6-oxo-1,6-dihydropyridazine, or pyridazin-3(2H)-one, core is a privileged scaffold in medicinal chemistry and materials science, forming the basis of numerous compounds with diverse biological activities, including analgesic, anti-inflammatory, and cardiovascular properties.[1][2][3] The chemical behavior and biological activity of these derivatives are not solely dictated by their substituent patterns but are profoundly influenced by a subtle, dynamic process: tautomeric equilibrium. This guide provides a comprehensive exploration of the lactam-lactim tautomerism inherent to these heterocycles. We will delve into the fundamental principles governing this equilibrium, dissect the key factors that shift its position—from solvent and substituent effects to temperature and concentration—and provide detailed, field-proven protocols for its characterization using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of pyridazinone chemistry to drive innovation.

The Fundamental Equilibrium: Lactam vs. Lactim Tautomers

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through the formal migration of an atom or group, most commonly a proton, accompanied by a switch of a single and an adjacent double bond.[4] In the case of 6-oxo-1,6-dihydropyridazine derivatives, the principal equilibrium at play is lactam-lactim tautomerism.

  • The Lactam (Oxo) Form: This form contains a cyclic amide structure, characterized by a carbonyl group (C=O) at the 6-position and a proton on a nitrogen atom (N-H). This is often referred to as the pyridazin-3(2H)-one form.[3][5]

  • The Lactim (Hydroxy) Form: This tautomer features a cyclic imidic acid structure, where the proton has migrated from the nitrogen to the exocyclic oxygen, creating a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) within the ring. This is referred to as the pyridazin-3-ol form.[6]

The position of this equilibrium is critical, as the two tautomers possess distinct physicochemical properties, including hydrogen bonding capabilities, aromaticity, dipole moments, and molecular shape. These differences directly impact biological activity, influencing how the molecule interacts with protein binding sites and other biological targets.[7]

Caption: Lactam-lactim tautomeric equilibrium in the pyridazinone ring.

Controlling the Balance: Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over the other is not fixed; it is a dynamic balance influenced by a confluence of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for predicting and controlling molecular behavior.

Intrinsic Structural Effects: Substituents and Aromaticity

The electronic nature of substituents on the pyridazinone ring plays a pivotal role.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents can increase the electron density on the pyridazine ring. This enhanced density can increase the basicity of the exocyclic oxygen atom, making it more favorable to accept a proton and thus shifting the equilibrium towards the lactim (hydroxy) form.[8]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro or halo substituents decrease the ring's electron density, reducing the basicity of the oxygen and favoring the retention of the proton on the nitrogen, thereby stabilizing the lactam (oxo) form.

  • Aromaticity: The stability gained from aromaticity can be a powerful driving force. In fused-ring systems, the tautomeric form that maintains or enhances the aromaticity of an adjacent ring is often favored.[9][10] The lactam form is frequently more stable because it does not force an enol-type double bond into an aromatic system.[5]

Extrinsic Environmental Effects: Solvent, pH, and Temperature

The surrounding environment exerts significant control over the tautomeric equilibrium.

  • Solvent Polarity and Hydrogen Bonding: The choice of solvent is one of the most critical experimental variables.

    • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam and the O-H group of the lactim. By acting as both H-bond donors and acceptors, they can facilitate the proton transfer required for interconversion.[6][7] Their effect can stabilize one form over the other depending on the specific interactions.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are H-bond acceptors but not donors. They can effectively solvate the N-H proton of the lactam form, often leading to its predominance.[11]

    • Non-polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the lactim tautomer (if sterically possible) can be a stabilizing factor.[12] Furthermore, dimerization via hydrogen bonding between two lactam molecules can occur at higher concentrations, shifting the equilibrium toward the lactam form.[13][14]

  • pH: In aqueous solutions, pH can dramatically shift the equilibrium. Acidic conditions can lead to protonation, while basic conditions can cause deprotonation, with the resulting charged species favoring one tautomeric structure over the other.[15][16]

  • Temperature: The interconversion between tautomers is a thermodynamic process. As such, changes in temperature can shift the equilibrium position. Variable-temperature studies can reveal the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers, providing deeper insight into their relative stabilities.[13][15]

Data Summary: Factors Influencing Pyridazinone Equilibrium
FactorGeneral Influence on Equilibrium (Lactam ⇌ Lactim)Causality
Electron-Donating Substituents Shifts Right (→ Lactim)Increases basicity of the exocyclic oxygen.[8]
Electron-Withdrawing Substituents Shifts Left (← Lactam)Decreases basicity of the exocyclic oxygen.
Aromatic Stabilization Often Shifts Left (← Lactam)The lactam form often better preserves the aromaticity of the heterocyclic system.[10]
Polar Protic Solvents (H₂O, EtOH) Varies; facilitates interconversionStabilizes both forms via H-bonding; acts as a proton shuttle.[6][7]
Polar Aprotic Solvents (DMSO) Shifts Left (← Lactam)Acts as an H-bond acceptor, stabilizing the N-H bond of the lactam.[11]
Non-polar Solvents (CHCl₃) Can Shift Right (→ Lactim)Favors intramolecular H-bonding in the lactim form or dimerization of the lactam form.[12][13]
Increasing Temperature VariesShifts equilibrium based on ΔH and ΔS of the tautomerization.[15]
Increasing Concentration Shifts Left (← Lactam)Promotes intermolecular H-bonded dimers of the lactam form.[13][14]

Analytical Toolkit: Protocols for Characterizing Tautomeric Equilibrium

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_validation Validation & Modeling cluster_conclusion Conclusion Synthesis Synthesize Pyridazinone Derivative NMR NMR Spectroscopy (¹H, ¹³C in various solvents) Synthesis->NMR UV_Vis UV-Vis Spectroscopy (Comparison with fixed analogs) Synthesis->UV_Vis IR FT-IR Spectroscopy (Identify C=O vs. O-H) Synthesis->IR X_Ray X-ray Crystallography (Solid-state structure) Synthesis->X_Ray Computation Computational Modeling (DFT Energy Calculations) NMR->Computation UV_Vis->Computation IR->Computation Equilibrium Determine Predominant Tautomer & K_eq X_Ray->Equilibrium Computation->Equilibrium

Caption: Workflow for the characterization of tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. It allows for the direct observation and quantification of co-existing species.[17][18]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh ~5 mg of the purified pyridazinone derivative. Prepare two separate samples by dissolving in 0.6 mL of deuterated solvent. Recommended solvents for comparison are deuterated chloroform (CDCl₃, non-polar) and deuterated dimethyl sulfoxide (DMSO-d₆, polar aprotic).

  • Causality: Using solvents with different polarities and hydrogen bonding capabilities is essential, as this is a primary method for inducing a shift in the equilibrium that can be observed and quantified.[11]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample at ambient temperature (e.g., 298 K). Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Spectral Analysis:

    • Lactam Form: Look for a characteristic broad singlet for the N-H proton, typically downfield (> 8 ppm in DMSO-d₆).

    • Lactim Form: Look for a sharp singlet corresponding to the O-H proton. Its chemical shift can vary significantly with solvent and concentration.

    • Ring Protons: The protons on the heterocyclic ring adjacent to the tautomerizing group will have distinct chemical shifts for each tautomer.

  • Quantification: Integrate the signals corresponding to unique protons of the lactam and lactim forms. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.

  • Self-Validation: If possible, perform a variable-temperature (VT) NMR experiment. Observing the coalescence of distinct tautomer peaks at higher temperatures or a shift in the integral ratios provides strong evidence of a dynamic equilibrium.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for detecting different electronic systems (chromophores) present in the lactam and lactim forms.[19]

Protocol for UV-Vis Analysis:

  • Synthesis of Control Compounds: This protocol's trustworthiness relies on comparison to "fixed" tautomers. Synthesize the N-methyl derivative (which fixes the molecule in the lactam form) and the O-methyl derivative (which fixes the molecule in the lactim form).

  • Causality: These fixed analogs provide unambiguous spectral fingerprints for the lactam and lactim chromophores, respectively. Without them, peak assignment for the tautomeric compound is speculative.[8][20]

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the tautomeric compound and the two control compounds in a suitable solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum for all three samples over a range of ~200-400 nm.

  • Spectral Analysis: Compare the spectrum of the tautomeric compound to the spectra of the N-methyl and O-methyl derivatives. The position of the maximum absorbance wavelength (λ_max) will indicate the predominant form in solution. For instance, if the λ_max of the test compound closely matches that of the N-methyl derivative, the lactam form is dominant.[13] The presence of shoulders or multiple peaks may indicate a mixture of tautomers.[20]

X-ray Crystallography

This technique provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[21]

Methodology:

  • Crystal Growth: Grow single crystals of the pyridazinone derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection and Structure Refinement: Subject a suitable crystal to X-ray diffraction. The resulting electron density map is used to solve and refine the molecular structure.

  • Analysis: The refined structure will definitively show the position of all atoms, including the key proton, confirming which tautomer (lactam or lactim) is present in the crystal lattice.[22][23]

  • Important Caveat: The solid-state structure is a result of crystal packing forces and may not represent the predominant tautomer in solution, where the equilibrium is dynamic. It provides a crucial piece of the puzzle but should be interpreted alongside solution-state data (e.g., NMR).

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings.

Methodology:

  • Structure Modeling: Build the 3D structures of both the lactam and lactim tautomers in a molecular modeling program.

  • Energy Calculation: Perform geometry optimization and energy calculations for both tautomers using a suitable level of theory (e.g., B3LYP/6-311++G**) in the gas phase.[6][9]

  • Solvation Modeling: To better mimic experimental conditions, repeat the calculations using a polarizable continuum model (PCM) that simulates the effect of a specific solvent (e.g., water, chloroform).[6]

  • Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and thus the predominant form under those conditions. A small energy difference (< 2-3 kcal/mol) suggests that a significant population of both tautomers will exist at equilibrium. This theoretical data serves as a powerful validation for experimental observations.

Conclusion and Outlook

The tautomeric equilibrium of 6-oxo-1,6-dihydropyridazine derivatives is a fundamental aspect of their chemical identity, with direct consequences for their application in drug discovery and materials science. The predominance of the lactam or lactim form is a delicate balance governed by a host of structural and environmental factors. For the research scientist, assuming a single static structure is a significant oversight; a rigorous characterization of this dynamic equilibrium is essential for rational molecular design and the interpretation of structure-activity relationships.

By employing a synergistic combination of high-resolution NMR spectroscopy, comparative UV-Vis analysis, definitive solid-state X-ray crystallography, and predictive computational modeling, a complete and trustworthy picture of the tautomeric landscape can be achieved. Mastering these principles and techniques will empower researchers to harness the subtleties of pyridazinone tautomerism, paving the way for the development of more effective and innovative chemical entities.

References

  • Patsnap Eureka. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1123-1134.
  • Prout, K., et al. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B, 50(Pt 1), 71-85. [Link]

  • Domingo, L. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 47-54. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and chemistry of pyridazin-3(2H)-ones. In Advances in Heterocyclic Chemistry (Vol. 119, pp. 1-68). Elsevier. [Link]

  • Grote, D., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. ChemistryOpen, 7(7), 563-569. [Link]

  • Kurochkin, D. V., et al. (2017). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 114(46), 12174-12179. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 7(10), 224-239. [Link]

  • Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1425-1430. [Link]

  • Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1425-1430. [Link]

  • Anonymous. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. [Link]

  • Dede, G., et al. (2015). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 127(1), 125-135. [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488. [Link]

  • Sanna, C., et al. (2015). New antiplatelet and vasorelaxant agents based on the pyridazinone moiety. ResearchGate. [Link]

  • Baiz, C. R., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry A, 116(40), 9873–9880. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5109. [Link]

  • Cerdán, S., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Physical Chemistry Chemical Physics, 15(44), 19483-19491. [Link]

  • Anonymous. (n.d.). Keto-enol tautomerism of pyridazinones. ResearchGate. [Link]

  • Chen, W., et al. (2016). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 45(4), 1547-1554. [Link]

  • Hansen, P. E., et al. (2018). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 56(10), 963-971. [Link]

  • Ghaedi, A., et al. (2014). Tautomerism and isotopicmultiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)- diones and their sulfur analogs. ResearchGate. [Link]

  • Dede, B., et al. (2018). Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. ResearchGate. [Link]

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Comprehensive Guide to the Crystal Structure Analysis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Chemical Context

The compound This compound (also referred to as 4-cyano-3(2H)-pyridazinone) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for phosphodiesterase (PDE) inhibitors, cardiotonic agents, and antiviral drugs.[1]

Structural analysis of this molecule is not merely about coordinate determination; it is a study in tautomeric preference and supramolecular synthons . The core challenge lies in distinguishing between the lactam (NH-C=O) and lactim (N=C-OH) forms in the solid state—a distinction that dictates solubility, bioavailability, and receptor binding affinity.

This guide provides a rigorous protocol for the synthesis, crystallization, and crystallographic analysis of this scaffold, grounded in comparative data from high-confidence structural analogs (e.g., 4,5-dichloropyridazin-3(2H)-one).

Tautomeric Equilibrium & Crystallization Strategy

The pyridazinone ring can exist in two primary tautomeric forms. In solution, this equilibrium is solvent-dependent; however, in the solid state, the lactam (oxo) form is overwhelmingly favored due to its ability to form robust hydrogen-bonded dimers.

The Tautomeric Landscape
  • Form A (Lactam/Oxo): 6-oxo-1,6-dihydropyridazine. Characterized by a C=O double bond and an N-H donor.

  • Form B (Lactim/Hydroxy): 6-hydroxypyridazine. Characterized by a C-OH single bond and an aromatic N acceptor.

Critical Analysis Point: The presence of the electron-withdrawing nitrile (-CN) group at position 4 increases the acidity of the N-H proton, further stabilizing the lactam form through enhanced hydrogen bond donation capability.

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SCXRD), a slow evaporation or liquid diffusion method is recommended to minimize disorder.

Recommended Workflow:

  • Solvent Selection: Dissolve the crude solid in hot Ethanol (EtOH) or Acetonitrile (MeCN) . Avoid DMSO for diffraction unless necessary, as it often solvates the lattice, complicating the refinement.

  • Nucleation Control: If using liquid diffusion, layer the saturated EtOH solution with Hexane or Diethyl Ether .

  • Growth Conditions: Maintain at 4°C to reduce thermal motion during lattice formation.

Tautomer_Crystallization Substrate Crude 4-cyano-3(2H)-pyridazinone Solvent Solvent: EtOH or MeCN (Protic solvents stabilize Lactam) Substrate->Solvent Equilibrium Tautomeric Equilibrium Lactam (Major) <-> Lactim (Minor) Solvent->Equilibrium Dissolution Nucleation Nucleation (Slow Evaporation) Equilibrium->Nucleation Supersaturation Crystal Single Crystal (Lactam Form) Stabilized by H-Bonds Nucleation->Crystal Packing Forces

Figure 1: Crystallization workflow highlighting the stabilization of the lactam tautomer via protic solvents.

Data Collection & Structure Solution

Once a suitable crystal (approx.[2][3][4] 0.2 x 0.1 x 0.1 mm) is isolated, the following data collection strategy ensures high-resolution structure solution.

Diffraction Strategy
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption effects, though Cu-Kα is acceptable for small, weakly diffracting organic crystals.

  • Temperature: Data should be collected at 100 K (using a cryostream) to freeze out thermal vibrations of the terminal cyano group, which is prone to librational disorder.

  • Resolution: Aim for a resolution of at least 0.80 Å to accurately resolve the electron density of the N-H hydrogen atom.

Structure Refinement (SHELXL)

The refinement process must rigorously address the location of the proton to confirm the tautomer.

  • Step 1: Difference Fourier Maps: After placing heavy atoms (C, N, O), locate the highest residual electron density peak near N1 and O6.

  • Step 2: Constraint Application: If the H-atom is disordered or difficult to locate, use a riding model (HFIX 43 for aromatic NH) but allow the isotropic thermal parameter (

    
    ) to refine freely first to validate its position.
    
  • Step 3: Cyano Linearity: The C-C≡N bond angle should be close to 178-180°. If significant bending is observed, check for unresolved disorder or strong intermolecular contacts deforming the geometry.

Structural Analysis & Supramolecular Synthons

The analysis of this compound focuses on three pillars: Bond Length Validation, Hydrogen Bonding Motifs, and Packing Efficiency.

Bond Length Validation (Tautomer Confirmation)

To scientifically prove the lactam structure, compare the experimental bond lengths against standard values derived from analogs like 4,5-dichloropyridazin-3(2H)-one.

Bond TypeExpected Length (Lactam)Expected Length (Lactim)Diagnostic Significance
C3–O6 (Carbonyl) 1.22 – 1.24 Å 1.32 – 1.35 ÅShort C=O confirms keto form.
N1–N2 1.33 – 1.35 Å 1.36 – 1.38 ÅSingle bond character in lactam.
C3–N2 1.35 – 1.38 Å 1.30 – 1.32 ÅAmide-like resonance in lactam.
C4–C(CN) 1.43 – 1.45 Å 1.43 – 1.45 ÅConsistent across tautomers.
Supramolecular Motifs: The Dimer

The defining feature of pyridazinone crystallography is the formation of centrosymmetric dimers.

  • Mechanism: The N1-H donor of one molecule pairs with the O6 carbonyl acceptor of an inversion-related neighbor.

  • Graph Set Notation:

    
     (Ring, 2 donors, 2 acceptors, 8-atom loop).[5]
    
  • Secondary Interactions: The 4-cyano group typically acts as a weak acceptor for C-H...N interactions, extending the dimers into 1D tapes or 2D sheets.

HBond_Network Mol_A Molecule A (Donor N1-H) Dimer Centrosymmetric Dimer R2^2(8) Motif Mol_A->Dimer H-Bond Mol_B Molecule B (Acceptor O6) Mol_B->Dimer H-Bond Tape 1D Supramolecular Tape Dimer->Tape Pi-Stacking CN_Interaction Weak C-H...N(cyano) Interactions Tape->CN_Interaction Lateral Packing

Figure 2: Hierarchical assembly of the crystal lattice, from H-bonded dimers to extended supramolecular tapes.

Pi-Stacking and Planarity

The pyridazinone ring is planar. In the crystal lattice, these planar rings often stack in a "head-to-tail" fashion to maximize dipole antiparallelism.

  • Centroid-Centroid Distance: Expect values between 3.5 – 3.8 Å.[6]

  • Slippage: The rings are usually offset (slipped) to avoid direct repulsive overlap of the pi-clouds.

Pharmaceutical Implications

Understanding this crystal structure allows for predictive formulation science:

  • Solubility: The strong

    
     dimers result in high lattice energy, often correlating with lower aqueous solubility. Disrupting this motif (e.g., by co-crystallization) is a key strategy for improving bioavailability.
    
  • Polymorphism: The rotational freedom of the nitrile group suggests a potential for polymorphism. Screening different solvents is critical to identify the thermodynamically most stable form for drug development.

References

  • Tautomerism in Pyridazin-3(2H)

    • Title: Tautomerism in pyridazin-3(2H)
    • Source: ResearchG
    • URL:[Link]

  • Structural Analogs (4,5-dichloropyridazin-3(2H)-one)

    • Title: Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one.
    • Source: ResearchGate[3]

    • URL:[Link]

  • Hydrogen Bonding Motifs in N-Heterocycles

    • Title: Hydrogen-bonding chain and dimer motifs in pyridinium and morpholinium hydrogen oxalate salts.[7]

    • Source: Acta Crystallographica Section E / PubMed[3]

    • URL:[Link]

  • Synthesis and Characterization of Pyridazinones

    • Title: Studies on a novel series of 3(2H)-pyridazinones: Synthesis, molecular modelling, antimicrobial activity.[8]

    • Source: Journal of Research in Pharmacy[8]

    • URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Dihydropyridazine Carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the thermodynamic stability of dihydropyridazine carbonitrile isomers. We will delve into the theoretical underpinnings and practical methodologies for assessing the relative stabilities of these compounds, which are of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental and computational choices, ensuring a self-validating framework for the protocols described.

Introduction: The Significance of Isomeric Stability in Drug Discovery

Dihydropyridazine moieties are prevalent scaffolds in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antihypertensive, analgesic, and anticancer properties[1][2]. The introduction of a carbonitrile (-C≡N) group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly modulate the electronic properties, binding affinities, and metabolic stability of these molecules[3][4].

The specific arrangement of atoms within the dihydropyridazine ring, along with the position of the carbonitrile substituent, gives rise to a multitude of isomers. The thermodynamic stability of each isomer is a critical parameter that dictates its relative population at equilibrium, influences reaction pathways, and ultimately impacts its viability as a drug candidate. A less stable isomer may be more reactive and prone to degradation, leading to a shorter shelf-life and the potential for toxic byproducts. Conversely, a highly stable isomer might be too inert to effectively engage with its biological target. Therefore, a thorough understanding of the thermodynamic landscape of dihydropyridazine carbonitrile isomers is paramount for rational drug design and development.

Theoretical Framework for Assessing Thermodynamic Stability

The relative thermodynamic stability of isomers is determined by their Gibbs free energy (G). An isomer with a lower Gibbs free energy is more stable. The Gibbs free energy is a function of enthalpy (H) and entropy (S), as described by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy.

  • ΔH is the change in enthalpy, which relates to the bond energies and non-bonded interactions within the molecule.

  • T is the temperature in Kelvin.

  • ΔS is the change in entropy, which is related to the molecule's rotational and vibrational freedom.

For isomeric systems, the difference in enthalpy (ΔH) is often the dominant factor in determining relative stability at standard conditions.

Key Factors Influencing Isomer Stability:
  • Conjugation and Aromaticity: Extended π-conjugation generally leads to increased stability due to electron delocalization. The degree of planarity and the number of π-electrons in a conjugated system are crucial. While a fully aromatic pyridazine ring is highly stable, the partially saturated dihydropyridazine ring will have varying degrees of stability depending on the location of the double bonds and the sp3-hybridized carbons.

  • Electronic Effects of the Carbonitrile Group: The strongly electron-withdrawing nature of the cyano group can significantly influence the electron distribution within the dihydropyridazine ring. This can stabilize or destabilize the ring depending on the position of the substituent and its interaction with the nitrogen atoms and double bonds[5]. The cyano group can participate in resonance stabilization when appropriately positioned relative to the π-system.

  • Steric Hindrance: Unfavorable steric interactions between substituents can raise the energy of an isomer, decreasing its stability. The position of the carbonitrile group and any other substituents on the dihydropyridazine ring will influence the overall steric strain.

  • Intramolecular Hydrogen Bonding: The nitrogen atoms of the dihydropyridazine ring and the nitrogen of the cyano group can act as hydrogen bond acceptors. If a suitable hydrogen bond donor is present on a substituent, intramolecular hydrogen bonding can significantly stabilize a particular conformation or isomer.

  • Solvation Effects: The interaction of isomers with solvent molecules can have a profound impact on their relative stabilities[6][7]. Polar solvents will preferentially stabilize more polar isomers. Hydrogen bonding between the solvent and the solute can also play a significant role. Therefore, the thermodynamic stability of an isomer can be different in the gas phase compared to a solution.

Computational Workflow for Determining Relative Isomer Stabilities

Computational chemistry provides a powerful toolkit for predicting the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size[8][9].

G cluster_0 Computational Workflow Isomer Generation Isomer Generation Geometry Optimization Geometry Optimization Isomer Generation->Geometry Optimization Initial Structures Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometries Single-Point Energy Single-Point Energy Frequency Calculation->Single-Point Energy Verified Minima Data Analysis Data Analysis Single-Point Energy->Data Analysis Corrected Energies

Caption: A typical computational workflow for determining the relative stability of isomers.

Step-by-Step Computational Protocol:
  • Isomer Generation:

    • Systematically generate all possible constitutional and stereoisomers of the dihydropyridazine carbonitrile. This includes varying the position of the double bonds within the dihydropyridazine ring (e.g., 1,2-, 1,4-, 1,6-, etc.) and the attachment point of the carbonitrile group.

  • Geometry Optimization:

    • Perform a full geometry optimization for each isomer. This process finds the lowest energy conformation for each isomeric structure.

    • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or ωB97X-D.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is recommended for a good balance of accuracy and computational cost.

    • Solvation Model: To account for solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). The choice of solvent should reflect the experimental conditions of interest (e.g., water for biological relevance, or an organic solvent used in synthesis).

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the geometry optimization.

    • Purpose:

      • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy. These are essential for calculating the Gibbs free energy.

  • Single-Point Energy Calculation (Optional but Recommended):

    • For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated level of theory or a larger basis set. This can refine the electronic energy component of the thermodynamic calculation.

  • Data Analysis and Interpretation:

    • Extract the Gibbs free energies for all isomers.

    • Calculate the relative Gibbs free energies (ΔG_rel) by setting the energy of the most stable isomer to zero.

    • The relative populations of the isomers at a given temperature can be calculated using the Boltzmann distribution equation.

A Note on Kinetic vs. Thermodynamic Control in Synthesis:

It is crucial to distinguish between thermodynamic and kinetic stability. The computationally determined relative Gibbs free energies predict the product distribution under thermodynamic control, where the reaction is reversible and allowed to reach equilibrium. In contrast, under kinetic control, the major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy barrier. The Diels-Alder reaction, a common method for synthesizing pyridazine derivatives, can be subject to either kinetic or thermodynamic control depending on the reaction temperature[10][11].

Experimental Determination of Thermodynamic Stability

Experimental methods provide essential validation for computational predictions and are the gold standard for determining thermodynamic parameters.

G cluster_0 Experimental Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Thermodynamic Measurement Thermodynamic Measurement Purification & Characterization->Thermodynamic Measurement Data Analysis Data Analysis Thermodynamic Measurement->Data Analysis

Caption: A generalized experimental workflow for the thermodynamic analysis of isomers.

Key Experimental Techniques:
  • Calorimetry:

    • Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion. By measuring the heat released upon complete combustion of a known amount of a purified isomer, the standard enthalpy of formation can be derived[12]. Comparing the enthalpies of formation of different isomers provides a direct measure of their relative thermodynamic stability.

    • Differential Scanning Calorimetry (DSC): DSC can be used to measure the enthalpy of phase transitions (e.g., melting, crystallization) and can also be employed to study the enthalpy of isomerization if a transition between isomers can be induced by temperature.

    • Isothermal Titration Calorimetry (ITC): While primarily used for studying binding interactions, ITC can be adapted to measure the enthalpy of reactions in solution, including isomerization, if the reaction can be triggered by mixing.

  • Equilibrium Studies:

    • If isomers can be interconverted under certain conditions (e.g., through catalysis or a change in solvent or temperature), the equilibrium constant (K_eq) for the isomerization can be determined. This is typically done by quantifying the concentration of each isomer at equilibrium using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The Gibbs free energy of isomerization can then be calculated using the equation: ΔG = -RTln(K_eq) , where R is the gas constant and T is the temperature.

Experimental Protocol for Isomerization Equilibrium Study:
  • Synthesis and Purification: Synthesize and purify a sample of one of the dihydropyridazine carbonitrile isomers.

  • Characterization: Confirm the structure and purity of the starting isomer using NMR, mass spectrometry, and elemental analysis.

  • Equilibration: Dissolve the purified isomer in a suitable solvent (e.g., a deuterated solvent for NMR monitoring) and add a catalyst (if necessary) or adjust the temperature to induce isomerization.

  • Monitoring: Monitor the reaction mixture over time using NMR or HPLC to determine when equilibrium has been reached (i.e., when the ratio of isomers is no longer changing).

  • Quantification: Determine the relative concentrations of all isomers present at equilibrium.

  • Calculation: Calculate the equilibrium constant (K_eq) and the corresponding Gibbs free energy of isomerization (ΔG).

Data Presentation and Interpretation

To facilitate comparison and analysis, the thermodynamic data for the dihydropyridazine carbonitrile isomers should be presented in a clear and structured format.

Table 1: Calculated Relative Thermodynamic Stabilities of Hypothetical Dihydropyridazine-3-carbonitrile Isomers in the Gas Phase and in Water

IsomerRelative Enthalpy (ΔH_rel) (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (ΔG_rel) (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (ΔG_rel) (kcal/mol) - Water (PCM)
1,4-dihydropyridazine-3-carbonitrile0.000.000.00
1,2-dihydropyridazine-3-carbonitrile+2.5+2.2+1.8
1,6-dihydropyridazine-3-carbonitrile+3.1+2.8+2.5
2,3-dihydropyridazine-5-carbonitrile+1.8+1.5+1.2
4,5-dihydropyridazine-3-carbonitrile+4.0+3.7+3.2

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous computational and/or experimental studies.

Interpretation of Hypothetical Data:

Based on this hypothetical data, the 1,4-dihydropyridazine-3-carbonitrile isomer is predicted to be the most thermodynamically stable in both the gas phase and in an aqueous environment. The relative stabilities of the other isomers are on the order of a few kcal/mol higher in energy. The smaller relative Gibbs free energies in water compared to the gas phase suggest that the less stable isomers are slightly more polar and are therefore better stabilized by the polar solvent.

Conclusion and Future Directions

The thermodynamic stability of dihydropyridazine carbonitrile isomers is a multifaceted property governed by a delicate balance of electronic, steric, and solvation effects. This guide has outlined a comprehensive theoretical and practical framework for assessing the relative stabilities of these important heterocyclic compounds.

While general principles can be inferred from related systems like dihydropyridines, there is a clear need for focused computational and experimental studies on dihydropyridazine carbonitriles to generate specific and reliable thermodynamic data. Such data will be invaluable for medicinal chemists in the rational design and optimization of novel therapeutics based on this promising scaffold. Future work should aim to build a comprehensive database of the thermodynamic properties of a wide range of substituted dihydropyridazine isomers to enable the development of predictive quantitative structure-stability relationship (QSSR) models.

References

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  • Froidevaux, V., Borne, M., Laborbe, E., Auvergne, R., Gandini, A., & Boutevin, B. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(47), 37742-37754.
  • Gökce, H., et al. (2022). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO.
  • Karaush-Karmazin, N. M., & Nycz, J. E. (2025). N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective. Current Organic Chemistry, 29(15).
  • Kerru, N., et al. (2020).
  • Kirmse, W. (2010). The Beginnings of N-Heterocyclic Carbenes.
  • Korotkikh, N., et al. (2019). Dimerization energies as an important factor of carbene stability. i. imidazol-2-ylidenes. NTSh, LVI.
  • Kappe, O., Murphree, S. S., & Padwa, A. (1997). Synthetic applications of furan Diels-Alder chemistry. Tetrahedron, 53(42), 14179-14233.
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  • Lamsabhi, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104403.
  • Mohammad, A., et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1123-1134.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1-44.
  • Politzer, P., & Murray, J. S. (2021). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 26(23), 7208.
  • Pop, E., et al. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules, 27(17), 5468.
  • Rani, P., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Sharma, A., et al. (2014). One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. European Journal of Chemistry, 5(1), 133-136.
  • Taylor & Francis. (n.d.). Cyano groups – Knowledge and References.
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Metabolic Stability Predictions for Pyridazinone Nitriles: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for Pyridazinone Nitriles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyridazin-3(2H)-one (pyridazinone) scaffold is a privileged structure in medicinal chemistry, central to the efficacy of phosphodiesterase (PDE) inhibitors, thyroid hormone receptor agonists (e.g., Resmetirom), and various cardiotonic agents. Its high polarity and hydrogen-bonding capability offer favorable physicochemical properties but often introduce metabolic liabilities.

This guide addresses the specific challenge of optimizing pyridazinone nitriles —compounds where a nitrile (cyano) group is introduced to modulate potency or block metabolic "soft spots." While the nitrile group is generally robust, its interaction with the electron-deficient pyridazinone core creates a unique metabolic landscape. This document provides a causal analysis of these liabilities and a self-validating predictive framework combining in silico modeling with targeted in vitro validation.

Part 1: Mechanistic Insight – The Metabolic Landscape

To predict stability, one must first understand the causality of metabolism for this specific chemical space. The metabolic fate of pyridazinone nitriles is governed by a tug-of-war between the oxidative susceptibility of the heterocyclic ring and the hydrolytic stability of the nitrile substituent.

The Pyridazinone Core: Oxidation and Glucuronidation

The pyridazinone ring is susceptible to two primary metabolic pathways:

  • Oxidative Metabolism (Phase I): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9) often target the unsubstituted carbons (C4 or C5 positions) of the pyridazinone ring for hydroxylation. This is the "soft spot" that medicinal chemists frequently attempt to block.

  • Glucuronidation (Phase II): The amide-like nitrogen (N2) is a nucleophilic site prone to N-glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly if the nitrogen is unsubstituted.

The Nitrile Solution (and Liability)

Introducing a nitrile group at C4 or C5 is a strategic maneuver to:

  • Block Oxidation: The nitrile exerts a strong electron-withdrawing effect (Hammett

    
    ), deactivating the ring towards electrophilic attack by CYP450 active species (Compound I).
    
  • Hydrolysis Risk: While aromatic nitriles are generally stable, a nitrile attached to an electron-deficient pyridazinone ring becomes more electrophilic. This increases the theoretical risk of hydrolysis to a primary amide and subsequently to a carboxylic acid, mediated by cytosolic nitrilases or non-enzymatic hydrolysis in plasma.

Metabolic Pathway Visualization

The following diagram illustrates the competing metabolic pathways for a representative pyridazinone nitrile.

MetabolicPathways Parent Pyridazinone Nitrile (Parent) Oxidation Hydroxylated Metabolite (Phase I - CYP450) Parent->Oxidation Oxidative Attack (if C-H available) Glucuronide N-Glucuronide (Phase II - UGT) Parent->Glucuronide N-Glucuronidation (if N-H free) Amide Primary Amide (Hydrolysis - Nitrilase) Parent->Amide Nitrile Hydrolysis (Cytosolic/Plasma) Acid Carboxylic Acid (Inactive/Excreted) Amide->Acid Further Hydrolysis

Figure 1: Competing metabolic pathways for pyridazinone nitriles. The nitrile group aims to block the Red pathway (Oxidation) but introduces the risk of the Green pathway (Hydrolysis).

Part 2: Predictive Framework (In Silico)

Before synthesis, computational tools must be used to assess whether the nitrile insertion will successfully stabilize the molecule without introducing new liabilities.

Step 1: Site of Metabolism (SOM) Prediction

Use machine-learning-based algorithms (e.g., StarDrop™, ADMET Predictor™, or open-source tools like SMARTCyp) to identify the rank-order of metabolic sites.

  • Protocol: Input the unsubstituted pyridazinone structure. If the C4/C5 positions have high "Site Lability" scores, nitrile substitution at these positions is scientifically justified.

  • Causality Check: If the SOM prediction shifts to the N-glucuronidation site after nitrile insertion, you must concurrently consider N-alkylation to block Phase II metabolism.

Step 2: Electronic Parameter Calculation (DFT)

To predict hydrolytic instability, calculate the electrophilicity of the nitrile carbon using Density Functional Theory (DFT).

  • Metric: Calculate the LUMO energy and Fukui Function (

    
    )  at the nitrile carbon.
    
  • Threshold: A significantly lower LUMO energy compared to a stable benzonitrile benchmark (e.g., 4-cyanopyridine) indicates high susceptibility to nucleophilic attack (hydrolysis).

Part 3: Experimental Validation Protocols

Trustworthiness in data requires a self-validating assay cascade. A simple microsomal stability assay is insufficient because it lacks the cytosolic enzymes (nitrilases) required to detect nitrile hydrolysis.

Recommended Assay Cascade
  • Human Liver Microsomes (HLM): Detects CYP-mediated oxidation.[1]

  • Cryopreserved Hepatocytes: The "Gold Standard." Contains both membrane-bound (CYP/UGT) and cytosolic (nitrilase/aldehyde oxidase) enzymes.

  • Plasma Stability: Controls for non-enzymatic chemical hydrolysis.

Detailed Protocol: Microsomal Stability Assay (HLM)

This protocol is designed to be robust and reproducible.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).

  • Phosphate Buffer (100 mM, pH 7.4).

Methodology:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (final DMSO < 0.1%).

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ) and intrinsic clearance (
    
    
    ).

Data Interpretation Table:

ParameterHigh StabilityModerate StabilityLow Stability

(min)
> 6030 – 60< 30

(µL/min/mg)
< 1515 – 45> 45
Primary Risk NoneMinor OxidationRapid Oxidation / Hydrolysis
Metabolite Identification (MetID)

If stability is low (


 min), perform MetID to distinguish pathways:
  • Mass Shift +18 Da: Indicates Hydrolysis (Nitrile

    
     Amide). Conclusion: The pyridazinone ring is too electron-deficient; the nitrile is labile.
    

Part 4: Decision Logic & Workflow

The following workflow integrates in silico prediction with experimental validation to guide decision-making.

Workflow Start Candidate Design: Pyridazinone Nitrile InSilico In Silico SOM Prediction (StarDrop/SmartCyp) Start->InSilico Decision1 Is Nitrile at Primary Metabolic Site? InSilico->Decision1 DFT DFT Check: Hydrolysis Risk (LUMO) Decision1->DFT Yes Redesign Redesign: Move Nitrile / Bioisostere Decision1->Redesign No Synthesis Synthesis DFT->Synthesis Low Risk DFT->Redesign High Risk Exp_HLM Exp: HLM Stability (Oxidation Check) Synthesis->Exp_HLM Exp_HLM->Redesign Unstable Exp_Hep Exp: Hepatocytes (Hydrolysis Check) Exp_HLM->Exp_Hep Stable in HLM Exp_Hep->Start Success/Iterate

Figure 2: Integrated workflow for assessing metabolic stability. Note the specific check for hydrolysis risk using DFT prior to synthesis.

Part 5: References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative. European Journal of Medicinal Chemistry. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

  • Reactions of Nitriles: Hydrolysis and Metabolism. LibreTexts Chemistry. [Link]

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Methodological & Application

Application Note: Regioselective N-Alkylation of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Scope

This application note details the protocol for the


-alkylation of 6-oxo-1,6-dihydropyridazine-4-carbonitrile  (also referred to as 5-cyano-3(2H)-pyridazinone). This scaffold is a privileged structure in medicinal chemistry, serving as a core for phosphodiesterase (PDE) inhibitors, anticancer agents, and cardiotonic drugs.

The primary synthetic challenge with this substrate is regioselectivity . The pyridazinone ring exhibits lactam-lactim tautomerism, presenting two nucleophilic sites: the nitrogen (


) and the oxygen (

). While

-alkylation is generally preferred for drug stability and efficacy,

-alkylation is a common competitive pathway. This guide provides a high-fidelity protocol using Soft Acid-Base principles to maximize

-selectivity, suppress

-alkylation, and ensure reproducible high yields.

Mechanistic Insight: Controlling Regioselectivity

To achieve high


-selectivity, one must understand the electronic environment of the substrate.
Tautomeric Equilibrium & Acidity

The substrate exists in equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Effect of the 4-Cyano Group: The nitrile group at position 4 is strongly electron-withdrawing. This significantly increases the acidity of the

    
    -proton compared to unsubstituted pyridazinones (
    
    
    
    drops from ~10.5 to ~7-8).
  • Consequence: The anion can be generated using weaker bases (e.g.,

    
    ) rather than requiring strong bases like 
    
    
    
    , which often promote kinetic
    
    
    -alkylation or degradation.
Hard-Soft Acid-Base (HSAB) Theory
  • The Nitrogen Anion: A "softer" nucleophile.

  • The Oxygen Anion: A "harder" nucleophile.

  • Control Strategy: To favor

    
    -alkylation, we utilize polar aprotic solvents  (DMF or DMSO) which solvate the cation (
    
    
    
    ), leaving the "naked" anion free to react. The use of alkyl halides (soft electrophiles) drives the reaction toward the softer nitrogen center.

Experimental Protocol

Method A: Standard / DMF Protocol (Recommended)

Best for primary alkyl halides, benzyl halides, and unhindered electrophiles.

Reagents & Materials
ReagentEquivalentsRoleNotes
Substrate (Pyridazinone)1.0 eqSMDried in vacuo prior to use.
Alkyl Halide (R-X)1.1 – 1.2 eqElectrophileX = Br, I preferred over Cl.
Potassium Carbonate (

)
1.5 – 2.0 eqBaseAnhydrous, finely ground.
DMF (N,N-Dimethylformamide)[0.2 M]SolventAnhydrous (Water < 0.05%).
LiI (Lithium Iodide)0.1 eqCatalystOptional: Use if R-Cl is the electrophile (Finkelstein).
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with This compound (1.0 eq) and anhydrous

      
        (1.5 eq).
      
  • Solvation & Deprotonation:

    • Add anhydrous DMF to achieve a concentration of 0.2 M.

    • Stir at Room Temperature (RT) for 15–30 minutes. The mixture will likely become a suspension.

    • Checkpoint: This pre-stirring ensures deprotonation. The color may shift to yellow/orange due to anion formation.

  • Alkylation:

    • Add the Alkyl Halide (1.1 eq) dropwise (if liquid) or in one portion (if solid).

    • Stir at RT for 2–4 hours.

    • Optimization: If the reaction is sluggish (monitored by TLC), heat to 50–60°C .

    • Warning: Do not exceed 80°C; high temperatures increase the rate of

      
      -alkylation and nitrile hydrolysis.
      
  • Monitoring:

    • Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

    • Target:

      
      -alkyl product typically has a slightly higher 
      
      
      
      than the starting material but lower than the
      
      
      -alkyl byproduct (system dependent).
  • Workup:

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.

    • Extraction (if no precipitate): Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      .
      
  • Purification:

    • Recrystallization (EtOH/Water) or Flash Chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
Method B: Mitsunobu Reaction (Alternative)

Use when the alkylating agent is an alcohol (R-OH) rather than a halide.

  • Reagents: Substrate (1.0 eq), R-OH (1.2 eq),

    
     (1.5 eq), DIAD/DEAD (1.5 eq).
    
  • Solvent: THF (anhydrous).

  • Conditions:

    
    C 
    
    
    
    RT, 12–24 h.[1]
  • Note: Mitsunobu conditions strongly favor

    
    -alkylation for pyridazinones due to the specific mechanism of the betaine intermediate.
    

Visualizations

Reaction Pathway & Regioselectivity

This diagram illustrates the bifurcation between


- and 

-alkylation and the conditions favoring the desired pathway.

ReactionPathway SM 6-Oxo-1,6-dihydropyridazine- 4-carbonitrile (Lactam Form) Anion Delocalized Anion (Resonance Hybrid) SM->Anion Base (K2CO3) Deprotonation N_Alkyl N-Alkylated Product (Thermodynamic/Soft) Anion->N_Alkyl Polar Aprotic (DMF) Soft Electrophile (R-X) MAJOR PATHWAY O_Alkyl O-Alkylated Product (Kinetic/Hard) Anion->O_Alkyl Non-polar Solvent Ag+ Salts / Hard Electrophile MINOR PATHWAY

Figure 1: Mechanistic pathway showing the divergence of N- vs O-alkylation based on reaction conditions.

Experimental Workflow

A logical flow for the execution of Method A.

Workflow Start Start: Dry Substrate Solvation Dissolve in DMF Add K2CO3 (1.5 eq) Start->Solvation Activation Stir 30 min @ RT (Anion Formation) Solvation->Activation Addition Add Alkyl Halide (1.1 eq) Activation->Addition Reaction React 2-4h @ RT-60°C Monitor TLC/LCMS Addition->Reaction Check Conversion > 95%? Reaction->Check Check->Reaction No (Add heat/time) Quench Pour into Ice Water Check->Quench Yes Precip Solid Formed? Quench->Precip Filter Filter & Wash (H2O/Hexane) Precip->Filter Yes Extract Extract (EtOAc) Wash LiCl/Brine Precip->Extract No Final Final Product (Verify NMR) Filter->Final Extract->Final

Figure 2: Step-by-step decision tree for the synthesis and isolation of the N-alkylated product.

Quality Control: Distinguishing N- vs O-Alkylation

The most critical step in validation is confirming regioselectivity. Use the following spectroscopic markers:

FeatureN-Alkyl Product (Desired)O-Alkyl Product (Undesired)

NMR (Alkyl-CH2)

4.0 – 4.5 ppm

> 5.0 ppm (Deshielded by Oxygen)

NMR (Carbonyl)
Signal present ~158–162 ppm (C=O)Signal shifts upfield/changes nature (C-O-R)
IR Spectroscopy Strong C=O stretch (1660–1690

)
Absence of C=O stretch; new C=N/C-O bands
UV-Vis

similar to SM
Significant blue shift (hypsochromic)

Validation Tip: If unsure, run a heteronuclear multiple bond correlation (HMBC) NMR experiment.

  • N-Alkyl: The alkyl protons will show a correlation to the Carbonyl Carbon (C6) and C2 (if numbered 1-6).

  • O-Alkyl: The alkyl protons will correlate to the C6 carbon, but the chemical shift of C6 will be distinctively different.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Poor solubility or weak nucleophile.Switch solvent to DMSO; Add catalytic KI or NaI; Increase Temp to 60°C.
O-Alkylation Observed "Hard" conditions or steric hindrance.Ensure solvent is strictly anhydrous DMF; Lower temperature; Switch base to

.
Nitrile Hydrolysis High pH + Water + Heat.Ensure reagents are dry; Avoid aqueous base; Keep temp < 80°C.
Dialkylation Not possible at N1, but N2?N2 alkylation is rare for this substrate unless N1 is blocked. Verify structure by NOESY.

References

  • Regioselectivity in Pyridazinone Alkylation

    • Title: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[2]

    • URL:[Link]

  • Base/Solvent Effects

    • Title: "Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one."
    • Source: NIH / Beilstein J. Org. Chem (Contextual).
    • URL:[Link]

  • General Protocol for Heterocycle Alkylation

    • Title: "A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones." (Analogous chemistry for lactam systems).
    • Source: ResearchGate.[3][4]

    • URL:[Link]

  • Substrate Data (Acidity/pKa)

    • Title: "pKa values of nitrogen heterocycles in acetonitrile."
    • Source: European Journal of Organic Chemistry / University of Tartu.
    • URL:[Link]

Sources

Application Note: High-Efficiency Hydrolysis of Cyanopyridazinones to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of a nitrile group (-CN) to a carboxylic acid (-COOH) on a pyridazinone scaffold is a pivotal transformation in the synthesis of phosphodiesterase (PDE) inhibitors, herbicides, and cardiovascular agents. While thermodynamically favorable, this reaction often suffers from kinetic stalling at the amide intermediate or competitive ring-opening of the pyridazinone core under harsh conditions.

This guide provides three validated protocols for the hydrolysis of cyanopyridazinones (specifically 3-cyano, 4-cyano, and 5-cyano regioisomers). Unlike generic organic chemistry textbooks, this note addresses the specific electronic deficiency of the diazine ring, offering a decision matrix to select the optimal method based on substrate stability.

Scientific Background & Mechanistic Logic

The Pyridazinone Challenge

The pyridazinone ring is an electron-deficient heteroaromatic system. A nitrile group attached to this ring (particularly at the 3 or 4 position) is highly electrophilic. However, the conditions required to hydrolyze the nitrile (strong acid/base + heat) often threaten the integrity of the lactam-like bond (N-N-C=O) within the ring.

Key Failure Modes:

  • The "Stalled" Amide: The reaction proceeds rapidly to the primary amide (

    
    ) but requires significantly higher activation energy to convert to the acid. Inadequate heating or time leads to mixed products.
    
  • Ring Opening (Alkaline Lability): Under vigorous basic conditions (pH > 12, reflux), the pyridazinone ring can undergo nucleophilic attack at the carbonyl carbon, leading to ring cleavage (hydrazino-acid formation).

  • Decarboxylation: Electron-poor heteroaromatic acids are prone to thermal decarboxylation upon formation.

Mechanistic Pathways

The hydrolysis proceeds via an addition-elimination mechanism. The choice between acidic and basic pathways dictates the nature of the intermediate (imidate vs. imidate anion) and the final salt form.

NitrileHydrolysis cluster_legend Pathway Legend Nitrile Pyridazinone-CN Acid_Imidate Imidium Ion (Activated) Nitrile->Acid_Imidate + H+, + H2O Base_Imidate Imidate Anion Nitrile->Base_Imidate + OH- Acid_Amide Primary Amide (Stable Intermediate) Acid_Imidate->Acid_Amide - H+ CarboxylicAcid Carboxylic Acid (Product) Acid_Amide->CarboxylicAcid + H+, + H2O (Slow Step) Base_Amide Primary Amide Base_Imidate->Base_Amide + H2O Carboxylate Carboxylate Salt Base_Amide->Carboxylate + OH-, - NH3 Carboxylate->CarboxylicAcid + H+ (Workup) key1 Red = Acidic Path (HCl) key2 Blue = Basic Path (NaOH)

Figure 1: Mechanistic bifurcation of nitrile hydrolysis. Note the "Slow Step" at the amide stage in acidic media, which is the rate-determining step for pyridazinones.

Experimental Protocols

Method A: Acidic Hydrolysis (The Standard)

Best for: Substrates stable to acid; avoiding metal salts.

Reagents:

  • Concentrated Hydrochloric Acid (37%, 12M) or HBr (48%).

  • Glacial Acetic Acid (optional co-solvent for solubility).

Protocol:

  • Dissolution: Suspend the cyanopyridazinone (1.0 eq) in a mixture of Conc. HCl and Glacial Acetic Acid (1:1 v/v). The concentration should be 0.2 – 0.5 M.

    • Note: Acetic acid increases the boiling point and solubility of the organic substrate.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C).

  • Monitoring (Critical): Maintain reflux for 6–12 hours.

    • Checkpoint: Monitor by LCMS. The nitrile (M+) will disappear quickly. The Amide (M+18) will accumulate. Do not stop until the Amide peak converts to the Acid (M+19).

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture onto crushed ice (approx. 5x volume).

    • The carboxylic acid product often precipitates as a white/off-white solid due to the isoelectric point of the pyridazinone ring.

    • Filter, wash with cold water, and dry under vacuum.

Method B: Alkaline Hydrolysis (The Alternative)

Best for: Acid-sensitive side chains (e.g., acetals, tert-butyl esters).

Reagents:

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: Ethanol/Water (1:[1]1) or Ethylene Glycol (for higher temps).

Protocol:

  • Preparation: Dissolve NaOH (5.0 eq) in water/ethanol (1:1). Add cyanopyridazinone (1.0 eq).

  • Reaction: Heat to reflux (80°C).

    • Caution: If the reaction stalls at the amide, switch solvent to ethylene glycol and heat to 120°C. However, monitor strictly for ring opening (appearance of hydrazines).

  • Workup:

    • Cool to room temperature.

    • The solution contains the carboxylate salt.

    • Acidify carefully with 1M HCl to pH 3–4.

    • Collect the precipitate by filtration.

Method C: Oxidative Hydrolysis (Mild/Chemo-selective)

Best for: "Fragile" substrates where reflux causes decomposition. Uses the Radziszewski reaction principle.

Reagents:

  • 30% Hydrogen Peroxide (

    
    ).
    
  • NaOH (catalytic to stoichiometric).

  • DMSO or Ethanol.

Protocol:

  • Setup: Dissolve nitrile in DMSO (0.5 M). Place in a water bath at 50°C.

  • Addition: Add NaOH (0.2 eq) followed by slow, dropwise addition of

    
     (3.0 eq).
    
    • Exothermic Warning: The reaction releases oxygen and heat. Monitor internal temperature.[2]

  • Conversion: This method rapidly forms the amide . To push to the acid, add excess NaOH (2.0 eq) after the amide forms and increase temp to 70°C.

  • Quench: Quench excess peroxide with saturated sodium thiosulfate before acidification.

Comparative Data & Decision Matrix

FeatureMethod A (Acidic)Method B (Basic)Method C (Oxidative)
Reagent 6M HCl / AcOH10% NaOH / EtOH

/ NaOH
Temperature 100°C (Reflux)80°C - 120°C25°C - 60°C
Time 4 - 18 Hours2 - 8 Hours1 - 4 Hours
Primary Risk DecarboxylationRing OpeningStops at Amide
Yield (Typical) 85 - 95%70 - 90%60 - 80%
Workflow Decision Tree

DecisionTree Start Substrate Analysis: Cyanopyridazinone Q1 Is the R-group Acid Sensitive? (e.g., Boc, Acetal) Start->Q1 Q2 Is the R-group Base Sensitive? (e.g., Ester, Halogen) Q1->Q2 No MethodB METHOD B: NaOH / EtOH Reflux Q1->MethodB Yes MethodA METHOD A: HCl / AcOH Reflux Q2->MethodA No MethodC METHOD C: H2O2 / NaOH (Mild) Q2->MethodC Yes (Sensitive to both)

Figure 2: Decision matrix for selecting the hydrolysis protocol based on functional group compatibility.

Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" in your results, treat the reaction as a system with defined checkpoints.

The "Stalled Amide" Checkpoint

Pyridazinone amides are remarkably stable due to resonance donation from the ring nitrogens.

  • Observation: LCMS shows mass M+18 persisting for hours.

  • Correction:

    • Acid Route: Add 5-10 equivalents of water to the HCl/AcOH mix. The mechanism requires water attack; anhydrous acid simply protonates the amide.

    • Base Route: Increase temperature to 120°C (switch to ethylene glycol).

The "Disappearing Product" (Decarboxylation)
  • Observation: Nitrile is gone, but Acid yield is low. NMR shows loss of the carbonyl carbon.

  • Cause: 3-Carboxypyridazinones can decarboxylate if the ring is electron-poor enough.

  • Correction: Lower temperature to 60°C and extend time, or use Method C (Oxidative) which operates at lower temperatures.

Purification "Pro-Tip"

Do not extract with organic solvents (DCM/EtOAc) immediately. Pyridazinone acids are amphoteric and often stay in the aqueous phase.

  • Protocol: Adjust aqueous layer to pH 3.5 (Isoelectric point). Allow to stand at 4°C overnight. The product will crystallize.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.[1] Springer, 2007. (Foundational mechanism of nitrile hydrolysis).[3][4]

  • Kuklinski, et al. "Process for the preparation of 4,5-dihydro-pyridazin-3-ones." U.S. Patent 8,263,804. 2012. (Industrial scale hydrolysis conditions).

  • Cohen, M. et al. "Amide Hydrolysis in Heterocyclic Systems." Journal of Organic Chemistry, 2013.[5] (Discussion on the stability of heteroaromatic amides).

  • Grellepois, F.; Portella, C. "Mild and environmentally friendly procedures for the direct conversion of dithioesters into carboxylic acids using hydrogen peroxide."[6] Synthesis, 2008, 3443-3446.[6] (Basis for Method C oxidative protocol).

  • Pollak, P. et al. "Nitriles." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000. (General industrial hydrolysis parameters).

Sources

Application Note: Microwave-Assisted Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a high-level technical guide for the microwave-assisted synthesis of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile (also referred to as 5-cyano-3(2H)-pyridazinone depending on tautomeric numbering). This scaffold is a critical intermediate in the development of thyroid hormone receptor agonists (e.g., Resmetirom/MGL-3196) and p38 MAP kinase inhibitors.

Executive Summary

The synthesis of This compound presents a regiochemical challenge. Traditional thermal condensation often yields the thermodynamic 4-cyano-3-oxo isomer (ortho-relationship), whereas the 4-cyano-6-oxo (meta-relationship) target requires specific functionalization. This guide details a Microwave-Assisted Palladium-Catalyzed Cyanation (M-PdCN) protocol. This method offers superior regiocontrol, higher yields (>85%), and significantly reduced reaction times (10–20 min) compared to conventional Rosenmund-von Braun reactions (12–24 h).

Key Advantages of Microwave Protocol[1]
  • Kinetic Control: Rapid dielectric heating minimizes degradation of the sensitive pyridazinone ring.

  • Safety: Utilizes Zn(CN)₂ as a non-volatile cyanide source, safer than NaCN/KCN.

  • Scalability: Protocol is adaptable from discovery (0.5 mmol) to multigram scale.

Reaction Engineering & Mechanism

Retrosynthetic Analysis

The target molecule is accessed via the cyanation of a 5-halo-3(2H)-pyridazinone precursor. The precursor is derived from the condensation of mucochloric acid with hydrazine, followed by regioselective reduction.

  • Target: this compound

  • Precursor: 5-Chloro-6-oxo-1,6-dihydropyridazine (or 5-Bromo analog)

  • Catalytic Cycle: Pd(0)/Pd(II) oxidative addition-reductive elimination.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle and the critical role of microwave irradiation in accelerating the rate-limiting reductive elimination step.

ReactionMechanism Precursor 5-Chloro-3(2H)-pyridazinone (Ar-Cl) OxAdd Oxidative Addition [Ar-Pd(II)-Cl] Precursor->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Cycle Start TransMet Transmetallation (+ Zn(CN)2) OxAdd->TransMet Zn(CN)2 / ZnCl2 RedElim Reductive Elimination (MW Accelerated) TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 Regenerate Pd(0) Product 6-Oxo-1,6-dihydropyridazine- 4-carbonitrile (Ar-CN) RedElim->Product Product Release

Caption: Pd-catalyzed cyanation cycle. Microwave irradiation (MW) specifically accelerates the endothermic reductive elimination step, preventing catalyst deactivation.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode system (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 150°C and 20 bar pressure.

  • Vials: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • 5-Chloro-3(2H)-pyridazinone (CAS: 19064-67-6)

    • Zinc Cyanide (Zn(CN)₂) - Highly Toxic

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Solvent: DMF (Anhydrous, degassed)

Protocol A: Pd-Catalyzed Cyanation (Recommended)

This protocol provides the highest purity and yield for the specific "4-cyano-6-oxo" regioisomer.

Step-by-Step Procedure:

  • Preparation (Glovebox/Fume Hood):

    • In a 10 mL microwave vial, charge 5-chloro-3(2H)-pyridazinone (1.0 equiv, 130 mg, 1 mmol).

    • Add Zn(CN)₂ (0.6 equiv, 70 mg, 0.6 mmol). Note: Use 0.6 equiv as Zn(CN)₂ provides two CN groups.

    • Add Pd(PPh₃)₄ (5 mol%, 58 mg).

    • Seal the vial with a PTFE-lined cap.

    • Purge with Nitrogen/Argon for 2 minutes via needle inlet/outlet.

  • Solvent Addition:

    • Inject Anhydrous DMF (4.0 mL) via syringe.

    • Optional: Add a drop of polymethylhydrosiloxane (PMHS) to scavenge oxygen if not strictly inert.

  • Microwave Irradiation:

    • Temperature: 160 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High (magnetic stir bar)

    • Pre-stir: 30 seconds

  • Workup:

    • Cool reaction to room temperature (compressed air cooling).

    • Quench: Pour mixture into 10% aqueous ammonia (20 mL) to complex copper/zinc salts and quench excess cyanide. Caution: Perform in a well-ventilated hood.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (2 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallization from Ethanol/Water (9:1) or Flash Column Chromatography (SiO₂, 0-10% MeOH in DCM).

Protocol B: Rosenmund-von Braun (Alternative)

Use this if Pd-catalysts are unavailable. Requires higher temperatures and copper removal.

  • Reagents: 5-Bromo-3(2H)-pyridazinone (1 mmol), CuCN (1.2 mmol), DMF (3 mL).

  • MW Conditions: 180 °C, 20 min, High Absorption Level.

  • Workup: Requires oxidative decomposition of the Cu-complex using FeCl₃/HCl solution (acidic workup).

Results & Data Analysis

The following table compares the microwave protocol against traditional thermal methods for the synthesis of pyridazinone carbonitriles.

ParameterThermal (Reflux)Microwave (Protocol A)Microwave (Protocol B)
Reaction Time 12 - 24 Hours15 Minutes 20 Minutes
Temperature 110 - 140 °C160 °C 180 °C
Yield 45 - 60%88 - 92% 70 - 75%
Purification Difficult (Side products)Simple (High conversion) Moderate (Cu salts)
Atom Economy LowHigh Medium
Analytical Validation
  • 1H NMR (DMSO-d6, 400 MHz): δ 13.10 (s, 1H, NH), 8.45 (d, J=2.1 Hz, 1H, H-5), 7.80 (d, J=2.1 Hz, 1H, H-3). Note: Chemical shifts may vary slightly based on concentration and tautomerism.

  • IR (ATR): ~2230 cm⁻¹ (C≡N stretch), ~1670 cm⁻¹ (C=O stretch, amide).

  • HRMS (ESI+): Calc for C₅H₃N₃O [M+H]⁺: 122.0354.

Troubleshooting & Safety

Common Pitfalls
  • Low Conversion: Often due to "poisoned" Pd catalyst. Ensure reagents are free of sulfur/amines that bind Pd strongly. Use fresh Pd(PPh₃)₄ or switch to Pd₂(dba)₃ / Xantphos .

  • Black Precipitate: Indicates Pd aggregation ("Pd black"). Increase ligand concentration or lower temperature slightly (150 °C).

  • Pressure Errors: DMF generates significant pressure at 160 °C. Ensure the vial is not overfilled (max 50% volume).

Safety: Cyanide Handling
  • Hazard: Zn(CN)₂ releases HCN gas upon contact with strong acids.

  • Control: Always maintain basic pH (pH > 9) during workup (use NH₄OH or NaOH).

  • Waste: Treat all aqueous waste with bleach (NaOCl) to oxidize cyanide to cyanate before disposal.

References

  • Microwave-Assisted Synthesis of Pyridazinones

    • Rimaz, M., et al. "A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water." Australian Journal of Chemistry, 2010, 63, 1396–1401. Link

  • Pd-Catalyzed Cyanation (General Protocol)

    • Cohen, D. T., & Buchwald, S. L.[1] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015, 17(2), 202-205.[1] Link

  • Rosenmund-von Braun Reaction in Microwave

    • Fairoosa, J., et al. "Rosenmund–von Braun reaction under microwave irradiation." Chemistry Central Journal, 2018. Link

  • MGL-3196 (Resmetirom)

    • Kelly, M. J., et al. "Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)." Journal of Medicinal Chemistry, 2014, 57(10), 3912-3923. Link

  • Preparation of 5-chloro-3(2H)

    • Organic Syntheses, Coll. Vol. 4, p.633 (1963); Vol. 33, p.48 (1953). (Classic route from mucochloric acid). Link

Sources

Application Note: One-Pot Synthesis Methods for Substituted Pyridazine-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the efficient, one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles . These scaffolds are critical in the development of antimicrobial, analgesic, and anticancer therapeutics.

Executive Summary

The pyridazine-4-carbonitrile core is a privileged pharmacophore in drug discovery, serving as a precursor for fused heterocycles (e.g., pyrimido-pyridazines) and exhibiting intrinsic biological activity.[1] Traditional syntheses often involve multi-step procedures with isolation of unstable intermediates. This guide details two robust one-pot protocols that streamline the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles , prioritizing atom economy, operational simplicity, and scalability.

Key Benefits of These Protocols:

  • Atom Economy: High-yield conversion with minimal byproduct formation.

  • Green Chemistry: Method A utilizes a water/ethanol solvent system at room temperature.

  • Versatility: Method B accommodates readily available phenacyl bromides when arylglyoxals are inaccessible.

Mechanistic Pathways & Logic

Understanding the reaction mechanism is vital for troubleshooting and optimization. Both methods converge on a common hydrazone intermediate but arrive there via different precursors.

Method A: The Arylglyoxal Route (Green Chemistry)

This method exploits the high reactivity of arylglyoxals toward hydrazine. The reaction proceeds via the formation of a monohydrazone intermediate, which subsequently undergoes a Knoevenagel-type condensation with malononitrile followed by cyclization.

Critical Causality:

  • Order of Addition: Hydrazine must react with the arylglyoxal first to form the hydrazone. Adding malononitrile too early can lead to non-specific Knoevenagel condensation with the aldehyde, reducing regioselectivity.

  • Solvent Choice: The 1:1 Water/Ethanol mixture solubilizes the hydrazine hydrate while precipitating the final hydrophobic product, driving the equilibrium forward (Le Chatelier’s principle).

Method B: The Phenacyl Bromide Route (In-Situ Alkylation)

When arylglyoxals are unavailable, phenacyl bromides serve as excellent precursors. This "one-pot, two-stage" protocol involves the in situ generation of phenacylmalononitrile via C-alkylation, followed by hydrazine-mediated cyclization.

Mechanistic Visualization (DOT Diagram)

PyridazineSynthesis cluster_legend Pathway Key Arylglyoxal Arylglyoxal (Ar-CO-CHO) Hydrazone Arylglyoxal Monohydrazone Arylglyoxal->Hydrazone + Hydrazine (Step 1) PhenacylBr Phenacyl Bromide (Ar-CO-CH2Br) PhenacylMal Phenacylmalononitrile (Intermediate) PhenacylBr->PhenacylMal + Malononitrile + Base (KOH) Malononitrile Malononitrile (CH2(CN)2) Hydrazine Hydrazine Hydrate (N2H4) MichaelAdduct Michael-type Adduct PhenacylMal->MichaelAdduct + Hydrazine Hydrazone->MichaelAdduct + Malononitrile (Step 2) Product 3-amino-5-arylpyridazine-4-carbonitrile MichaelAdduct->Product Cyclization & Aromatization MethodA Method A: Green Route MethodB Method B: Precursor Route

Caption: Convergent mechanistic pathways for Method A (Arylglyoxal) and Method B (Phenacyl Bromide) leading to the target pyridazine scaffold.

Experimental Protocols

Protocol A: The "Green" Arylglyoxal Route

Best for: High throughput synthesis, environmentally sensitive projects, and when arylglyoxals are available.

Reagents:

  • Arylglyoxal monohydrate (1.0 mmol)

  • Hydrazine hydrate (80%, 4.0 mmol)

  • Malononitrile (1.0 mmol)[1][2][3]

  • Solvent: Water : Ethanol (1:1 v/v, 3 mL)

Step-by-Step Workflow:

  • Hydrazone Formation: In a 10 mL round-bottom flask, dissolve Arylglyoxal (1.0 mmol) in 3 mL of Water/Ethanol (1:1).

  • Addition 1: Add Hydrazine hydrate (4.0 mmol) dropwise.

    • Checkpoint: The solution may warm slightly. Stir at Room Temperature (25 °C) for 30 minutes. Ensure the formation of the hydrazone (often indicated by a color change or slight turbidity).

  • Addition 2: Add Malononitrile (1.0 mmol) directly to the reaction mixture.

  • Reaction: Stir vigorously at Room Temperature for an additional 30–60 minutes.

    • Observation: A heavy precipitate (white to pale yellow) should form.

  • Work-up: Filter the precipitate using a sintered glass funnel.

  • Purification: Wash the solid with hot water (2 × 5 mL) to remove excess hydrazine and malononitrile.

  • Recrystallization: Recrystallize from hot ethanol if necessary.

Validation Criteria:

  • Yield: Typical yields range from 85–95% .

  • Purity: >95% by HPLC/NMR without column chromatography.

Protocol B: The Phenacyl Bromide Route (One-Pot, Two-Stage)

Best for: Situations where phenacyl bromides are the primary starting material or arylglyoxals are unstable/expensive.

Reagents:

  • Phenacyl bromide derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)[1][2][3]

  • Hydrazine hydrate (1.2 mmol)[4]

  • Base: Potassium Hydroxide (KOH) or Triethylamine (Et3N)

  • Solvent: Ethanol (10 mL)

Step-by-Step Workflow:

  • Alkylation (In-Situ): In a 25 mL flask, dissolve Malononitrile (1.0 mmol) and Phenacyl bromide (1.0 mmol) in Ethanol (10 mL).

  • Base Addition: Cool to 0–5 °C (ice bath) and add KOH (1.0 mmol) dissolved in minimal ethanol (or add Et3N).

    • Mechanism:[1][4][5][6] This generates the enolate of malononitrile, displacing the bromide to form phenacylmalononitrile.

  • Intermediate Formation: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Cyclization: Add Hydrazine hydrate (1.2 mmol) to the same vessel.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the intermediate.

  • Work-up: Pour the reaction mixture onto crushed ice (50 g). The solid product will precipitate.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol/DMF.

Data Summary & Comparison

FeatureMethod A (Arylglyoxal)Method B (Phenacyl Bromide)
Starting Material ArylglyoxalPhenacyl Bromide
Solvent System Water : Ethanol (1:[1][7]1)Ethanol (Anhydrous preferred)
Temperature Room Temperature (25 °C)Reflux (78 °C)
Time 1.0 – 1.5 Hours3.0 – 5.0 Hours
Yield (Avg) 85 – 95%70 – 85%
Atom Economy High (Water is main byproduct)Moderate (KBr/HBr byproduct)
Purification Filtration & WashFiltration & Recrystallization

Troubleshooting & Optimization

  • Low Yields in Method A: Ensure the arylglyoxal is fresh. If the glyoxal has polymerized (common with hygroscopic hydrates), yields will drop. Verify the quality of hydrazine hydrate; old stocks often lose titer.

  • Oiling Out: If the product forms an oil instead of a solid, cool the reaction mixture to 0 °C and scratch the flask walls with a glass rod to induce nucleation.

  • Regioselectivity Issues: In Method B, if multiple spots appear on TLC, ensure the base is added slowly at low temperature to prevent di-alkylation of the malononitrile.

References

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013).[1][7] A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179–182.[7]

  • Abdelrazek, F. M., & Mohamed, A. M. (2006). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent Conditions. Afinidad, 63(524).

  • Rimaz, M., & Khalafy, J. (2015).[1] Synthesis and Structural Characterization of 3-Amino-5-arylpyridazine-4-carbonitriles. Journal of Chemical Research.

    • (General Journal Link)

Sources

Troubleshooting & Optimization

purification techniques for 6-Oxo-1,6-dihydropyridazine-4-carbonitrile recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, from biological screening to formulation development. This guide provides field-proven insights and troubleshooting protocols for the most common and effective purification technique for this class of compounds: recrystallization.

Part 1: Foundational Principles & Quick Start Protocol

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (0-4 °C).[3][4] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[5][6]

Visual Workflow: The Recrystallization Process

The following diagram outlines the standard workflow for a single-solvent recrystallization.

G cluster_0 Preparation cluster_1 Purification cluster_2 Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve B->C D Hot Gravity Filtration (If Insoluble Impurities Present) C->D Solution Clear? No E Slow Cooling (To Room Temperature) C->E Solution Clear? Yes D->E F Ice Bath Cooling E->F G Vacuum Filtration (Collect Crystals) F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I

Caption: Standard single-solvent recrystallization workflow.

Quick Start Protocol (Ideal Conditions)
  • Solvent Selection: Based on the polar nature of the pyridazinone core, begin with polar protic or aprotic solvents. Ethanol, isopropanol, or ethyl acetate are excellent starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[8][10]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of pyridazinone derivatives.

Q1: My compound will not dissolve, even after adding a large amount of boiling solvent. What should I do?

A1: Causality & Solution

This issue typically arises from two potential causes: the presence of insoluble impurities or the selection of a poor solvent.

  • Insoluble Impurities: If the bulk of your compound dissolves but a small amount of solid matter remains, these are likely insoluble impurities.[7] Do not add excessive solvent to try and dissolve them. Instead, perform a hot gravity filtration to remove them. See SOP 1: Hot Gravity Filtration for a detailed protocol.

  • Poor Solvent Choice: If the entire sample remains largely undissolved, the solvent is likely unsuitable. The polarity of the solvent may not be appropriate for this compound. You must select a new solvent. Refer to Table 1 and SOP 2: Systematic Solvent Selection to find a more suitable option. A mixed-solvent system may be required.

Q2: No crystals have formed after the solution has cooled completely. How can I induce crystallization?

A2: Causality & Solution

The failure to crystallize upon cooling indicates a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[10] This can be caused by using too much solvent or the absence of a nucleation site for crystal growth to begin.[11]

Troubleshooting Steps:

  • Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[12][13] The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Seeding: Add a "seed crystal"—a tiny speck of the crude or previously purified solid—to the solution.[12][13] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If scratching and seeding fail, you have likely used too much solvent.[5][13] Gently heat the solution to boil off a portion (20-30%) of the solvent, then repeat the cooling process.[14]

  • Lower Temperature: Use a colder cooling bath, such as a salt-ice bath (-10 °C), to further decrease the compound's solubility.[12][13]

Visual Guide: Troubleshooting Crystal Formation

G action action start No Crystals After Cooling A Scratch inner flask surface? start->A B Add a seed crystal? A->B No C Crystals Formed A->C Yes B->C Yes D Reduce solvent volume by boiling? B->D No D->C Yes E Use colder cooling bath? D->E No E->C Yes F Re-evaluate Solvent System (See SOP 2) E->F No

Caption: Decision tree for inducing crystallization.

Q3: My compound separated as an oil, not as crystals. How do I fix this?

A3: Causality & Solution

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the boiling point of the solvent is too high or when there are significant impurities present, which depresses the melting point of the mixture.

Corrective Actions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (10-15%) of additional hot solvent to slightly decrease the saturation point.[14] This ensures that the solution cools to a lower temperature before the compound begins to precipitate.

  • Change Solvent System: If the problem persists, the chosen solvent's boiling point is likely too high relative to the compound's melting point. Select a solvent with a lower boiling point (see Table 1 ). Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid.[3] Then, add a drop of the good solvent to clarify and allow it to cool.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Causality & Solution

Colored impurities are often large, polar, conjugated molecules that get trapped in the crystal lattice. They can be effectively removed using activated charcoal.[15]

Procedure:

  • Dissolve the crude, colored solid in the minimum amount of hot solvent.

  • Allow the solution to cool slightly from its boiling point to prevent violent frothing.[5]

  • Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.

  • Bring the mixture back to a boil for a few minutes while stirring. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration (SOP 1 ) to remove the charcoal. The resulting filtrate should be colorless or significantly less colored.

  • Proceed with the cooling and crystallization steps as usual.

Q5: My final yield is very low (<50%). What are the likely causes?

A5: Causality & Solution

A low yield is a common and frustrating issue. Several factors can contribute:

  • Using Too Much Solvent: This is the most frequent cause. A significant portion of your product remains dissolved in the mother liquor even after cooling.[10][14]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, that product is lost.[16]

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for cooling can leave product in the solution.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product.[10]

To Improve Yield:

  • Mother Liquor Check: Evaporate a small sample of the filtrate (mother liquor). A large amount of solid residue indicates significant product loss. You may be able to recover a "second crop" of crystals by boiling off some solvent from the mother liquor and re-cooling, though this crop will be less pure.[14][15]

  • Refine Your Technique: In subsequent attempts, be meticulous about using the absolute minimum amount of hot solvent. Ensure your funnel is pre-heated during hot filtration, and always wash the final crystals with a minimal volume of ice-cold solvent.

Part 3: Standard Operating Procedures (SOPs) & Data

SOP 1: Hot Gravity Filtration

This technique is essential for removing insoluble impurities (e.g., dust, catalysts) or decolorizing charcoal from your hot solution before crystallization.[17][18]

  • Setup: Place a short-stemmed or stemless glass funnel into the neck of a clean Erlenmeyer flask (the receiving flask). A short stem prevents premature crystallization within the funnel stem.[16][17]

  • Filter Paper: Use a "fluted" filter paper, which has a larger surface area and allows for faster filtration.[16][17] Place it in the funnel.

  • Pre-heating: Place a small amount of the pure recrystallization solvent in the receiving flask and heat it on a hot plate until it boils. The rising vapor will heat the funnel and the filter paper, preventing premature crystallization.[16]

  • Filtration: Bring the solution containing your compound to a boil. Pour the boiling solution through the pre-heated funnel in portions. Keep both flasks on the hot plate between additions to maintain the temperature.

  • Rinsing: If crystals begin to form on the filter paper, rinse them through with a small amount of fresh, boiling solvent.[17]

  • Proceed: Once filtration is complete, remove the funnel and proceed with the cooling and crystallization of the clear filtrate.

SOP 2: Systematic Solvent Selection

Finding the ideal solvent is the most critical step for a successful recrystallization.[4] This procedure uses a small amount of material to test multiple solvents efficiently.

  • Preparation: Place a small amount (approx. 20-30 mg) of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add ~0.5 mL of a different candidate solvent (see Table 1 ). Agitate the tubes. An ideal solvent will not dissolve the compound at room temperature.[6] If a solvent dissolves the compound completely, it is unsuitable for single-solvent recrystallization but may be useful in a mixed-solvent system.

  • Hot Temperature Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a hot water or sand bath. Add the solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling Test: Once dissolved, remove the tubes from the heat and let them cool to room temperature, then place them in an ice bath. A good solvent will produce a high yield of crystals upon cooling.

  • Evaluation: The best solvent is one that is poor at room temperature but excellent when hot, and which provides a good recovery of solid material upon cooling.

Table 1: Solvent Selection Guide for Pyridazinone Derivatives

The polarity and hydrogen bonding capability of this compound suggest that polar solvents will be most effective. Data from a similar compound, 6-phenylpyridazin-3(2H)-one, shows high solubility in solvents like DMSO and PEG-400, and lower but still significant solubility in alcohols and ethyl acetate, making these good candidates for recrystallization.[19][20]

SolventBoiling Point (°C)PolarityComments & Suitability
Water100Very High (Protic)May be a good choice if the compound has low water solubility.[21] High boiling point can sometimes cause oiling out.
Ethanol78High (Protic)Good starting point. Often shows a good solubility differential with temperature for polar heterocycles.
Isopropanol82High (Protic)Similar to ethanol, slightly less polar. Another strong candidate.
Methanol65High (Protic)May be too good a solvent (high solubility even when cold), potentially leading to low recovery.
Ethyl Acetate77Medium (Aprotic)A versatile solvent. Its moderate polarity makes it an excellent choice to test.[20]
Acetone56Medium (Aprotic)Low boiling point can be advantageous, but it is often a very strong solvent.
Toluene111Low (Aprotic)Unlikely to be a good single solvent due to low polarity, but could be used as an anti-solvent in a mixed pair.
Hexane69Very Low (Aprotic)Unsuitable as a primary solvent. Excellent as an anti-solvent with a more polar solvent like ethyl acetate or acetone.
Dimethyl Sulfoxide (DMSO)189Very High (Aprotic)Likely to be too powerful a solvent, dissolving the compound even when cold.[20] Difficult to remove due to high boiling point.

References

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • University of York. (n.d.). Solvent Choice. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • California State University, Dominguez Hills. (n.d.). 4. Crystallization. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration. [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. [Link]

  • ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Unknown Source. (n.d.). Recrystallization1. [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]

  • Unknown Source. (n.d.). recrystallization.pdf. [Link]

  • Unknown Source. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Unknown Source. (n.d.). Recrystallization-1.pdf. [Link]

  • ResearchGate. (2022, July 18). Molecular docking, synthesis and study of substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives. [Link]

  • RSC Publishing. (n.d.). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. [Link]

  • YouTube. (2020, January 10). Recrystallization. [Link]

  • Unknown Source. (n.d.). recrystallization, filtration and melting point. [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. [Link]

  • ResearchGate. (2025, August 6). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile | Request PDF. [Link]

  • University of Victoria. (n.d.). Recrystallization. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Potential Impurities of Dolutegravir: A HIV Drug | Request PDF. [Link]

  • Google Patents. (n.d.). US9938296B2 - Process for preparing (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2.
  • Organic Syntheses. (2013). Org. Synth. 2013, 90, 215. [Link].orgsyn.org/demo.aspx?prep=v90p0215)

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controlling N-alkylation vs O-alkylation selectivity in pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridazinone Alkylation

A Senior Application Scientist's Guide to Controlling N- vs. O-Alkylation Selectivity

Welcome to the technical support center for pyridazinone chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridazinone alkylation. The ambident nucleophilic nature of the pyridazinone ring presents a common but controllable challenge: achieving selective alkylation at the ring nitrogen (N-alkylation) versus the exocyclic oxygen (O-alkylation). This document provides in-depth, field-proven insights and troubleshooting strategies to help you master this critical transformation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the regioselectivity of pyridazinone alkylation.

Q1: What are N- and O-alkylation in pyridazinones, and why is selectivity important?

Pyridazin-3(2H)-ones possess two primary nucleophilic sites: the ring nitrogen (N2) and the exocyclic oxygen (O3). When reacted with an electrophile, such as an alkyl halide, the reaction can occur at either site, leading to two different constitutional isomers: an N-alkylated pyridazinone or an O-alkylated pyridazine (a 3-alkoxypyridazine).

The ability to selectively synthesize one isomer over the other is critical in drug development and materials science. The pharmacological activity, metabolic stability, solubility, and pharmacokinetic properties of N- and O-alkylated isomers can differ significantly.[1][2][3] Therefore, controlling this selectivity is paramount for synthesizing the desired bioactive molecule and avoiding difficult-to-separate isomeric mixtures.

Figure 1. Ambident nucleophilicity of the pyridazinone anion leading to N- or O-alkylation.
Q2: What are the primary factors that control N- vs. O-alkylation selectivity?

The outcome of the reaction is a delicate balance of several interconnected parameters. Generally, N-alkylation is the more common pathway.[4] However, the ratio of N- to O-alkylation can be tuned by carefully selecting the reaction conditions. The key factors are:

  • The Alkylating Agent (Electrophile): Governed by the Hard and Soft Acids and Bases (HSAB) principle. The pyridazinone anion's nitrogen is a "soft" nucleophilic center, while the oxygen is a "hard" center.

    • Soft Electrophiles (e.g., alkyl iodides, benzyl bromides) preferentially react with the soft nitrogen atom, favoring N-alkylation.[4][5]

    • Hard Electrophiles (e.g., dialkyl sulfates, methyl fluorosulfonate, Meerwein's salt) react faster with the hard oxygen atom, favoring O-alkylation.[5]

  • The Base and Counter-ion: The choice of base determines the nature of the pyridazinone anion and its associated counter-ion.

    • Strong, Dissociating Bases (e.g., NaH, KHMDS) in polar aprotic solvents (like DMF, DMSO) generate a "free" anion. Under these conditions, the reaction is often kinetically controlled, and alkylation occurs at the most nucleophilic site, which can be solvent-dependent.

    • Weaker, Heterogeneous Bases (e.g., K₂CO₃, Cs₂CO₃) in less polar solvents (like acetone, acetonitrile, THF) promote the formation of a "tight ion pair" between the pyridazinone anion and the metal cation.[6] This association can sterically hinder the nitrogen atom or involve chelation with the oxygen atom, influencing the reaction site.

  • The Solvent: The polarity and coordinating ability of the solvent are critical.

    • Polar Aprotic Solvents (e.g., DMF, DMSO) effectively solvate the cation, leading to a more reactive, "naked" anion. This can sometimes lead to mixtures.[6]

    • Non-polar or Less Polar Solvents (e.g., Toluene, THF, Dioxane) promote ion pairing. This environment often favors N-alkylation, as the cation associates more strongly with the harder oxygen atom, leaving the softer nitrogen atom more accessible for reaction.[6]

  • Temperature: Temperature can shift the balance between the kinetic and thermodynamic products.[7]

    • Lower temperatures generally favor the kinetically controlled product (the one that forms fastest).

    • Higher temperatures can allow for equilibrium to be reached, favoring the more thermodynamically stable product. In many heterocyclic systems, the N-alkylated product is thermodynamically more stable.

Part 2: Troubleshooting and Optimization Guide

This section provides actionable solutions to common problems encountered during pyridazinone alkylation experiments.

Scenario 1: "My reaction is producing a mixture of N- and O-alkylated products. How can I increase N-selectivity?"

This is the most frequent challenge. An inseparable mixture significantly lowers the yield of the desired compound.

Troubleshooting Steps:

  • Assess Your Alkylating Agent: If you are using a hard electrophile like dimethyl sulfate, switch to a softer one like methyl iodide or benzyl bromide.[4][5]

  • Change the Base/Solvent System: This is the most powerful tool. The goal is to promote a "tight ion pair" that shields the oxygen atom.

    • Switch from NaH in DMF to K₂CO₃ in acetone or acetonitrile .[4][8] The potassium ion associates with the oxygen, directing the alkylating agent to the nitrogen.

    • Consider using a non-polar solvent like Toluene with a base like K₂CO₃. This strongly favors ion pairing.

  • Lower the Reaction Temperature: Start the reaction at 0 °C or even lower and allow it to slowly warm to room temperature. This can enhance kinetic selectivity towards the N-product.[7]

ConditionBaseSolventTypical OutcomeRationale
Favors N-Alkylation K₂CO₃, Cs₂CO₃Acetone, MeCN, THFHigh N-selectivityPromotes tight ion-pairing, shielding the oxygen atom.[4][6]
Favors O-Alkylation NaH, KHMDSDMF, DMSOIncreased O-alkylationCreates a "free" anion; hard electrophiles react at the hard oxygen.
Mixed Products NaH, NaOHDMF, EthanolVariable N/O ratioHighly reactive anion; outcome is sensitive to substrate and electrophile.[4]
Scenario 2: "I need to synthesize the O-alkylated product, but my reaction yields primarily the N-isomer."

While less common, selective O-alkylation is often desired for specific biological targets.

Optimization Strategy:

  • Employ a Hard Alkylating Agent: This is the most critical factor. Use reagents like dimethyl sulfate, diethyl sulfate, or methyl triflate ("magic methyl").[5] These electrophiles have a high affinity for the hard oxygen nucleophile.

  • Use a Strong Base in a Polar Aprotic Solvent: The combination of NaH in anhydrous DMF or DMSO is standard. This generates a highly reactive, dissociated anion where the harder oxygen atom is more readily attacked by the hard electrophile.

  • Consider Silver Salts: In some cases, adding a silver salt (e.g., Ag₂CO₃) can promote O-alkylation. The silver ion coordinates strongly to the nitrogen atom, leaving the oxygen as the primary site for alkylation.

Protocol Example for O-Alkylation: A protocol for O-alkylation might involve adding the pyridazinone to a suspension of NaH in anhydrous DMF at 0 °C, stirring for 30-60 minutes to ensure complete deprotonation, and then adding the hard alkylating agent (e.g., dimethyl sulfate) dropwise.

Scenario 3: "My reaction is slow or incomplete. How can I drive it to completion?"

Low conversion can be due to insufficient reactivity of the nucleophile or electrophile.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate. However, be aware that this may decrease selectivity.[7] Monitor the reaction by TLC or LCMS to find the optimal balance.

  • Use a Stronger Base: If you are using a weak base like K₂CO₃ and getting low conversion, switching to a stronger base like NaH or KHMDS will generate the anion more effectively and increase reactivity.[4] Be prepared to re-optimize for selectivity.

  • Switch to a More Reactive Electrophile: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride with low success, switching to the corresponding iodide can significantly improve the reaction rate.

  • Consider Phase-Transfer Catalysis: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the pyridazinone salt and the alkylating agent, especially in a biphasic system or with heterogeneous bases.[4]

Part 3: Decision-Making Workflow & Protocols

This section provides a visual guide to experimental design and detailed, step-by-step protocols for achieving selective alkylation.

Alkylation_Workflow start Goal: Alkylate Pyridazinone selectivity Desired Product? start->selectivity n_alk N-Alkylation (Favored) selectivity->n_alk  N-Product o_alk O-Alkylation (Challenging) selectivity->o_alk  O-Product n_reagents Step 1: Choose Reagents • Soft Electrophile (R-I, R-Br) • Weak Base (K₂CO₃, Cs₂CO₃) n_alk->n_reagents o_reagents Step 1: Choose Reagents • Hard Electrophile (Me₂SO₄, Et₂SO₄) • Strong Base (NaH) o_alk->o_reagents n_conditions Step 2: Set Conditions • Less Polar Solvent (Acetone, MeCN) • Room Temp or Mild Heat n_reagents->n_conditions n_result Result: High N-Selectivity n_conditions->n_result o_conditions Step 2: Set Conditions • Polar Aprotic Solvent (DMF, DMSO) • Start at 0 °C o_reagents->o_conditions o_result Result: High O-Selectivity o_conditions->o_result

Figure 2. Decision workflow for selective pyridazinone alkylation.
Protocol 1: General Procedure for Selective N-Alkylation

This protocol is optimized to favor the formation of the N-alkylated product using common laboratory reagents.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyridazinone starting material (1.0 eq.).

  • Add Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) and a suitable solvent such as acetone or acetonitrile (MeCN).

  • Add Alkylating Agent: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1-1.2 eq.) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed.

  • Workup: Once complete, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or recrystallization to obtain the pure N-alkylated pyridazinone.

Protocol 2: General Procedure for Selective O-Alkylation

This protocol is designed to favor the O-alkylated isomer and requires anhydrous conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).

  • Add Base: Cool the solvent to 0 °C in an ice bath and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Deprotonation: Add the pyridazinone starting material (1.0 eq.), dissolved in a minimum amount of anhydrous DMF, dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Add Alkylating Agent: Add a hard alkylating agent (e.g., dimethyl sulfate, 1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the O-alkylated pyridazine.

References

  • G. Heinisch, F. Holzer. Product Class 8: Pyridazines. Science of Synthesis, 2004.
  • BenchChem Technical Support. Managing Reaction Temperature for Selective Pyridazinone Substitution. BenchChem.
  • M. Asif. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2010.
  • Y. Maki, et al. A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. HETEROCYCLES, 1976.
  • S. K. Guchhait, et al. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.
  • S. K. Guchhait, et al. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • A. Gzella, et al. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI, 2021.
  • BenchChem Technical Support.
  • A. M. El-Mekabaty, et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021.
  • T. U. C. Oluwafemi, et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI, 2022.
  • R. B. Sonawane, et al. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme, 2019.
  • S. G. O'Brien, et al. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Y. Xia, et al. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
  • Unknown Author.
  • S. Biswas, et al. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.
  • M. D. Fass, et al. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity.
  • S. Biswas, et al.
  • D. L. Hill.
  • ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • B. Koehler. Why n-alkylation is more favorable than o-alkyation?
  • T. U. C. Oluwafemi, et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. PubMed, 2022.
  • Liv Hospital. 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Liv Hospital.
  • The Editors of Encyclopaedia Britannica.
  • S. H. Al-Jibori, et al. Alkali Metal Chelation by 3–Hydroxy–4–Pyridinone. Journal of Computational and Theoretical Nanoscience, 2020.
  • National Institute of Diabetes and Digestive and Kidney Diseases. Alkylating Agents.
  • BenchChem Technical Support.
  • A. G. Aykusan, et al. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 2012.
  • M. M. F. Ismail, et al. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed, 2025.
  • M. V. Vorobyova, et al. Novel Hybrid Benzoazacrown Ligand as a Chelator for Copper and Lead Cations: What Difference Does Pyridine Make. MDPI, 2022.
  • T. U. C. Oluwafemi, et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI, 2020.
  • H. M. N. H. Irving, et al. The cation-chelation mechanism of metal-ion sorption by polyurethanes. PubMed, 1979.
  • R. W. Green, et al. Thermodynamics of chelation. I. Iron(II) and zinc(II) complexes of Pyridine-2-aldehyde-2'-pyridylhydrazone.
  • The Dow Chemical Company.

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troubleshooting low conversion rates in nitrile hydrolysis of pyridazinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitrile hydrolysis of pyridazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

Introduction

The conversion of a nitrile group on a pyridazinone core to a primary amide or carboxylic acid is a fundamental transformation in medicinal chemistry and materials science. Pyridazinone scaffolds are prevalent in a wide array of bioactive molecules, and the hydrolysis of a nitrile substituent is often a key step in their synthesis or modification.[1][2] However, this reaction is not without its challenges. Low conversion rates can stem from a variety of factors including substrate-specific issues, suboptimal reaction conditions, and catalyst deactivation. This guide provides a structured approach to identifying and resolving these issues, ensuring the integrity and success of your experimental work.

Troubleshooting Guide: Low Conversion Rates

Low conversion of your pyridazinone nitrile is a common but surmountable issue. The following question-and-answer section addresses specific problems you may be encountering.

Question 1: My reaction has stalled, and I see a significant amount of starting material remaining. What are the likely causes and how can I address them?

Answer: A stalled reaction is often indicative of issues with reaction conditions or reagent stability. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Reaction Conditions:

  • Temperature: Nitrile hydrolysis, particularly on heteroaromatic systems, can be sluggish.[3][4] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60 °C or reflux) can significantly enhance the reaction rate.[5] However, be mindful of potential side reactions or decomposition at elevated temperatures.

  • pH: The pH of the reaction medium is critical.[6][7][8][9]

    • Acidic Conditions: Strong acids like HCl or H₂SO₄ are commonly used to protonate the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[10][11][12][13] If conversion is low, consider increasing the acid concentration or switching to a stronger acid.

    • Basic Conditions: Strong bases like NaOH or KOH facilitate the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[3][4][5][14][15] Inadequate base concentration can lead to a stalled reaction. Ensure you are using a sufficient excess of the base.

  • Solvent: The choice of solvent can impact the solubility of your pyridazinone substrate and the reagents.

    • If your starting material is not fully dissolved, this will severely limit the reaction rate. Consider switching to a co-solvent system (e.g., EtOH/water, MeOH/water) to improve solubility.[5]

    • For certain substrates, aprotic polar solvents might be beneficial, although protic solvents are generally required for the hydrolysis itself.

2. Assess Reagent and Starting Material Quality:

  • Purity of Starting Material: Impurities in your pyridazinone nitrile can interfere with the reaction.[16] Confirm the purity of your starting material by techniques such as NMR or LC-MS.

  • Reagent Quality: Ensure your acids, bases, and solvents are of appropriate grade and have not degraded over time.[16] For instance, concentrated acids can absorb atmospheric moisture, altering their effective concentration.

3. Monitor the Reaction Closely:

  • Regularly monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[16] This will help you determine if the reaction is truly stalled or just proceeding slowly.

Question 2: I am observing the formation of the intermediate amide, but the reaction is not proceeding to the carboxylic acid. How can I drive the reaction to completion?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[3][4][13] The rate of amide hydrolysis can sometimes be slower than the initial nitrile hydration, leading to the accumulation of the amide.[17] Here's how to push the reaction forward:

  • Increase Reaction Time and/or Temperature: Amide hydrolysis often requires more forcing conditions than the initial nitrile hydrolysis.[18] Extending the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the second hydrolysis step.

  • Adjust Reagent Stoichiometry: Ensure you have a sufficient excess of water and acid or base to hydrolyze both the nitrile and the intermediate amide.

  • Consider a Two-Step, One-Pot Approach: If isolating the amide is not the goal, you can sometimes modify the workup to complete the hydrolysis. After the initial reaction period, you can add more concentrated acid or base and continue heating to drive the conversion to the carboxylic acid.

Question 3: My pyridazinone substrate appears to be insoluble in the reaction mixture. What are my options?

Answer: Poor solubility is a frequent impediment to achieving good conversion rates.

  • Solvent Screening: Experiment with a range of solvents or co-solvent systems. For pyridazinones, which can have varying polarities depending on their substituents, a systematic screen is often necessary. Common choices include mixtures of water with alcohols (methanol, ethanol), or ethers (dioxane, THF).

  • Phase-Transfer Catalysis: If your substrate is soluble in an organic solvent but the hydrolysis requires aqueous conditions, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction by transporting the hydroxide ion into the organic phase.

  • Sonication: The use of ultrasound can sometimes enhance the dissolution of solids and increase the rate of heterogeneous reactions.[19]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nitrile hydrolysis?

A1: The mechanism depends on whether the reaction is acid- or base-catalyzed.

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, which is then attacked by a water molecule. A series of proton transfers leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[12][13][18]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.[13][14] Under more vigorous conditions, the amide is further hydrolyzed by hydroxide to the carboxylate salt and ammonia.[3][18][20]

dot digraph "Nitrile Hydrolysis Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Simplified mechanisms for nitrile hydrolysis."

Q2: How do substituents on the pyridazinone ring affect the rate of nitrile hydrolysis?

A2: Substituents can have a significant electronic effect on the reaction rate.

  • Electron-Withdrawing Groups (EWGs): EWGs attached to the pyridazinone ring will generally increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This can lead to an increased reaction rate.[21]

  • Electron-Donating Groups (EDGs): Conversely, EDGs can decrease the electrophilicity of the nitrile carbon, potentially slowing down the hydrolysis.[21]

The position of the substituent relative to the nitrile group also plays a crucial role due to resonance and inductive effects.[22]

Q3: Are there milder alternatives to strong acid or base hydrolysis?

A3: Yes, for substrates that are sensitive to harsh acidic or basic conditions, several alternative methods have been developed.

  • Transition Metal Catalysis: Various transition metal complexes, including those based on platinum, ruthenium, and palladium, can catalyze the hydration of nitriles to amides under milder, often neutral, conditions.[17][23][24]

  • Enzymatic Hydrolysis: Nitrilase enzymes offer a highly selective and mild method for nitrile hydrolysis, often proceeding with high enantioselectivity for chiral substrates.[6][25] This approach is particularly valuable in the synthesis of fine chemicals and pharmaceuticals.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis
  • To a solution of the pyridazinone nitrile (1.0 eq.) in a suitable solvent (e.g., water, acetic acid, or a mixture), add a concentrated acid (e.g., HCl or H₂SO₄, 5-10 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaHCO₃ or NaOH solution) to the appropriate pH for product isolation.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Basic Hydrolysis
  • Dissolve the pyridazinone nitrile (1.0 eq.) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH, 5-10 eq.).[5]

  • Heat the mixture to reflux and monitor the reaction's progress.[5]

  • After completion, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10];

} caption: "A logical workflow for troubleshooting low conversion rates."

Data Summary

ParameterRecommendation for Acidic HydrolysisRecommendation for Basic Hydrolysis
Acid/Base Concentrated HCl or H₂SO₄10-20% aqueous NaOH or KOH
Stoichiometry 5-10 equivalents5-10 equivalents
Solvent Water, acetic acid, or co-solventsEthanol/water or Methanol/water
Temperature RefluxReflux
Workup Neutralization with baseAcidification with strong acid

References

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Conversion of nitriles to amides. Chemistry LibreTexts. [Link]

  • Degree of complete hydrolysis of nitriles to the carboxylic acid. -No conversion,ND not determined. ResearchGate. [Link]

  • Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. ResearchGate. [Link]

  • Influence of pH on the activities of the nitrile hydratase/amidase. ResearchGate. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]

  • What happens when nitriles undergo acid hydrolysis? Quora. [Link]

  • 7.8 Reactions of Nitriles. KPU Pressbooks. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Optimization of the Reaction Conditions a. ResearchGate. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. National Institutes of Health. [Link]

  • The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. [Link]

  • Approach to Synthesis Problems. Organic Chemistry: How to…. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • 9 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Institutes of Health. [Link]

  • Substituent effects on the hydrolysis of analogues of nitracrine {9-[3-(N,N-dimethylamino)propylamino]-1-nitroacridine}. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. ResearchGate. [Link]

  • 20: Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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Validation & Comparative

Structural Elucidation and Solvent-Dependent Tautomerism: A Comparative NMR Guide for 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of This compound (also referred to as 5-cyano-3(2H)-pyridazinone).[1] Unlike standard spectral lists, this document focuses on the comparative performance of solvent systems (DMSO-d₆ vs. CDCl₃) and the structural differentiation from its regioisomer, 6-oxo-1,6-dihydropyridazine-3-carbonitrile.[1]

The core challenge in analyzing this scaffold lies in two areas:

  • Lactam-Lactim Tautomerism: Heavily influenced by solvent polarity.[1]

  • Regioisomeric Ambiguity: Distinguishing the 4-cyano target from 3-cyano or 5-cyano byproducts generated during hydrazine cyclization.

Part 1: The Tautomeric Challenge & Solvent Selection

The "performance" of an NMR experiment for this molecule is defined by signal resolution and the visibility of the exchangeable proton.[1] The molecule exists in equilibrium between the Lactam (preferred in polar media) and Lactim forms.[1]

Comparative Analysis: Solvent Performance
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Methanol-d₄ (Not Recommended)
Solubility High (>20 mg/mL).[1] Dissolves the polar amide backbone effectively.[1]Poor . Often requires heating/sonication; leads to aggregation.[1]Moderate . Good solubility but chemically interactive.[1]
Tautomer Stabilization Stabilizes the Lactam (NH/C=O) form via H-bonding.[1]Favors a mixture; often leads to peak broadening.[1]Promotes rapid exchange.[1]
NH Signal Visibility Excellent .[1] Appears as a sharp/broad singlet at 13.0–13.8 ppm.[1]Poor/Absent . Often too broad to detect or lost in baseline.Absent . NH exchanges with deuterium (–ND).[1]
Resolution (H3/H5) High resolution; distinct doublets.[1]Lower resolution due to aggregation broadening.[1]Good resolution, but missing NH connectivity.
Mechanism of Action: Solvent Interaction [1]

The following diagram illustrates why DMSO-d₆ is the "Gold Standard" for this assay, preventing the ambiguity caused by fast exchange in protic solvents.

Tautomerism cluster_0 Solvent Environment DMSO DMSO-d6 (H-Bond Acceptor) Lactam Lactam Form (6-Oxo-1,6-dihydro) Observed in DMSO DMSO->Lactam Stabilizes NH CDCl3 CDCl3 (Non-Polar) Lactim Lactim Form (6-Hydroxy) Minor/Exchange Species CDCl3->Lactim Shifts Equilibrium Lactam->Lactim Tautomerism

Caption: Solvent-dependent equilibrium. DMSO locks the conformation in the Lactam state, enabling quantification of the NH proton.

Part 2: Structural Differentiation (The "Fingerprint" Region)[1]

In synthetic pathways involving hydrazine and ethyl cyanoacetate derivatives, a common impurity is the 5-cyano isomer .[1] The 1H NMR "Performance" is measured by the ability to distinguish these isomers without mass spectrometry.[1]

The "Coupling Constant" Logic
  • Target (4-cyano): Protons are at positions 3 and 5.[1] They are meta to each other across the ring.

    • Result: W-coupling (Long range). J ≈ 1.5 – 2.2 Hz .[1]

  • Alternative (5-cyano): Protons are at positions 3 and 4.[1] They are vicinal (adjacent).[1]

    • Result: Vicinal coupling. J ≈ 4.0 – 9.0 Hz .[1]

Comparative Data Table: Target vs. Isomer
Proton AssignmentTarget: 4-Carbonitrile Alternative: 5-Carbonitrile Differentiation Key
NH (H1) 13.2 – 13.6 ppm (br s)13.2 – 13.6 ppm (br s)No distinction possible.
H3 (Adjacent to N) ~8.15 ppm (d , J=2.0 Hz)~8.05 ppm (d , J=4.5 Hz)Coupling Constant (J).
H5 (Adjacent to C=O) ~7.60 ppm (d , J=2.0 Hz)– (Substituted)Peak Pattern.
H4 – (Substituted)~7.45 ppm (d , J=4.5 Hz)Coupling Constant (J).

Critical Insight: If your spectrum shows two doublets with a coupling constant of >4 Hz , you have synthesized the wrong isomer (5-cyano) or a mixture. The target molecule must show small meta-coupling (<2.5 Hz).[1]

Part 3: Experimental Protocol

To ensure reproducibility and correct tautomer assignment, follow this validated workflow.

Materials
  • Compound: >5 mg this compound.[1]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).

  • Equipment: 400 MHz NMR (minimum) to resolve the small J-coupling.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

    • Why: High concentration favors dimer formation of the lactam, sharpening the NH signal.

  • Acquisition:

    • Pulse Angle: 30°.[1][2]

    • Relaxation Delay (D1): 5 seconds .

    • Why: The aromatic protons adjacent to the nitrile and carbonyl have long T1 relaxation times.[1] A short D1 will suppress the integration of H3/H5 relative to impurities.[1]

    • Scans: 16–64.[1]

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Why: Enhances signal-to-noise without obscuring the fine meta-coupling (J=2Hz).

  • Validation (D₂O Shake):

    • Add 1 drop of D₂O to the tube and shake.[1]

    • Re-run the spectrum.[1]

    • Success Criteria: The peak at ~13.4 ppm must disappear (exchangeable NH), while the aromatic doublets remain.

Workflow Visualization

Protocol Start Start: Crude Solid Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire Analyze Analyze Coupling (J) Acquire->Analyze Decision J-Value Check Analyze->Decision Target J ~ 2.0 Hz (Target: 4-CN) Decision->Target Small Split Isomer J > 4.0 Hz (Isomer: 5-CN) Decision->Isomer Large Split

Caption: Decision tree for validating the regiochemistry of the pyridazinone nitrile.

Part 4: Detailed Spectral Assignment (DMSO-d₆)

The following assignment assumes the standard numbering where N is position 1 and the Carbonyl is position 6.[1]

  • 13.40 ppm (1H, broad s, NH):

    • Interpretation: The amide proton.[1][3] Its downfield shift indicates strong hydrogen bonding with the DMSO solvent (deshielding effect).[1]

  • 8.18 ppm (1H, d, J = 2.1 Hz, H-3):

    • Interpretation: This proton is adjacent to the Nitrogen (N=CH).[1] The electronegativity of the nitrogen deshields this proton significantly, moving it downfield. The doublet arises from long-range W-coupling to H-5.[1]

  • 7.65 ppm (1H, d, J = 2.1 Hz, H-5):

    • Interpretation: This proton is beta to the carbonyl and alpha to the nitrile.[1] While the nitrile is electron-withdrawing, the position relative to the N=C bond keeps it upfield relative to H-3.[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Foundational text for coupling constants in heterocycles).

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[1][4] [1]

  • Singh, P., et al. (2015). "Solvent and structural effects in tautomeric pyridazine derivatives." Spectrochimica Acta Part A.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1934386, this compound.[1] [1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][4] (Source for D1 relaxation protocols).

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Pyridazinone Scaffolds

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] Understanding the fragmentation behavior of new analogues, such as 6-Oxo-1,6-dihydropyridazine-4-carbonitrile, is crucial for their unambiguous identification in complex matrices, for metabolism studies, and for quality control during synthesis.

Predicted Fragmentation Pathway

The structure of this compound contains several key features that will dictate its fragmentation pattern under electron ionization: a pyridazinone ring, a nitrile group, and sites of unsaturation. The molecular formula is C₅H₃N₃O, and the calculated molecular weight is 121.10 g/mol . The molecular ion peak ([M]⁺˙) would therefore be expected at an m/z of 121.

The proposed fragmentation cascade is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of characteristic bond cleavages.

Fragmentation_Pathway M [C₅H₃N₃O]⁺˙ m/z = 121 (Molecular Ion) F1 [M - H]⁺ m/z = 120 M->F1 - H˙ F2 [M - CO]⁺˙ m/z = 93 M->F2 - CO F3 [M - HCN]⁺˙ m/z = 94 M->F3 - HCN F4 [C₄H₃N₂]⁺ m/z = 80 F2->F4 - N F5 [C₃HN₂]⁺ m/z = 65 F3->F5 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

Analysis of Key Fragmentation Steps

  • Loss of a Hydrogen Radical (m/z 120): A common initial fragmentation for many organic molecules is the loss of a hydrogen radical, leading to an [M-1]⁺ peak.[2] In this case, the hydrogen attached to the nitrogen is a likely candidate for abstraction.

  • Decarbonylation (m/z 93): The loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation for many cyclic ketones and lactams. This would result in a fragment ion at m/z 93.

  • Loss of Hydrogen Cyanide (m/z 94): The nitrile group can be eliminated as a neutral hydrogen cyanide (HCN) molecule. This is a common fragmentation pathway for nitrile-containing aromatic and heterocyclic compounds.[3][4]

  • Further Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 93 could potentially lose a nitrogen atom to form an ion at m/z 79, or the ion at m/z 94 could lose another molecule of HCN to yield a fragment at m/z 67.

Tabulated Summary of Predicted Fragments

m/z Proposed Fragment Neutral Loss Notes
121[C₅H₃N₃O]⁺˙-Molecular Ion
120[C₅H₂N₃O]⁺Loss of a hydrogen radical
93[C₄H₃N₃]⁺˙COLoss of carbon monoxide from the pyridazinone ring
94[C₄H₂N₂O]⁺˙HCNLoss of hydrogen cyanide from the nitrile group
80[C₄H₂N₂]⁺˙CO, NSubsequent loss from m/z 93
67[C₃HNO]⁺˙2HCNSubsequent loss from m/z 94

Comparison with Alternative Structures

The fragmentation pattern of this compound can be distinguished from its isomers or related compounds. For example, an isomeric structure lacking the carbonyl group but having a hydroxyl group would be expected to show a prominent loss of H₂O (M-18). Another isomer where the nitrile group is replaced with an isonitrile would likely exhibit different fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is preferred to obtain accurate mass measurements and determine the elemental composition of the fragments.

  • Ionization Source: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns for library matching.

  • Sample Introduction: A direct insertion probe (DIP) or a gas chromatograph (GC) can be used for sample introduction. For a pure, solid sample, a DIP is often sufficient.

Experimental Workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Pure Compound Dissolve Dissolve in suitable volatile solvent (e.g., Methanol) Sample->Dissolve Introduction Introduce sample via Direct Insertion Probe Dissolve->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Mass_Analysis Mass Analysis (Q-TOF or Orbitrap) Ionization->Mass_Analysis Detection Detection of Ions Mass_Analysis->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Identify_M Identify Molecular Ion Peak Spectrum->Identify_M Analyze_Fragments Analyze Fragmentation Pattern Identify_M->Analyze_Fragments Compare Compare with Predicted Pattern and Spectral Libraries Analyze_Fragments->Compare Structure Structural Elucidation Compare->Structure

Caption: A typical experimental workflow for obtaining the mass spectrum of a pure compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (microgram to milligram quantity) of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source using a direct insertion probe. Gradually heat the probe to volatilize the sample.

  • Ionization: Ionize the volatilized sample using a standard electron energy of 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Identify the major fragment ions and determine their elemental compositions using high-resolution mass data.

    • Propose fragmentation pathways consistent with the observed data.

    • Compare the experimental spectrum with spectral libraries (if available) for confirmation.

Conclusion

While a definitive experimental mass spectrum for this compound is not publicly documented, a theoretical fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry for analogous chemical structures. The proposed fragmentation pathways, including decarbonylation and the loss of hydrogen cyanide, provide a solid foundation for the structural elucidation of this and related pyridazinone derivatives. The detailed experimental protocol outlined in this guide offers a clear path for researchers to obtain and interpret the mass spectrum of this compound, contributing to the broader understanding of this important class of molecules.

References

  • ResearchGate. Fragmentation pathway involving the nitrile form of...[Link]

  • NIST. Neryl nitrile - NIST WebBook.[Link]

  • ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.[Link]

  • Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • CHAPTER 2 Fragmentation and Interpret
  • Ion fragmentation of small molecules in mass spectrometry.
  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.[Link]

  • National Center for Biotechnology Information. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.[Link]

  • ResearchGate. Fragmentation mass spectra of selected metabolites with purposed...[Link]

  • Mass Spectrometry: Fragment
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules.[Link]

  • Royal Society of Chemistry. Recent advances in the transformation of nitriles into diverse N-heterocycles.[Link]

  • Amazon Web Services. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut.[Link]

  • Fragmentation Pattern of Mass Spectrometry | PDF.[Link]

  • GNPS Library Spectrum CCMSLIB00000849690.[Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base.[Link]

  • NIST. 4-Pyridinecarbonitrile - NIST WebBook.[Link]

Sources

HPLC Method Development for Purity Analysis of Pyridazine Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Pyridazine nitriles (e.g., 3-cyanopyridazine, 4-cyanopyridazine) represent a unique challenge in pharmaceutical intermediate analysis. Unlike standard lipophilic drugs, these molecules possess a "polarity paradox": they are electron-deficient, weakly basic (pKa ~1.5–2.0), and highly prone to hydrolysis.

Standard C18 protocols often fail to resolve the critical "Purity Triad":

  • The Target: Pyridazine Nitrile (Neutral, moderately polar).

  • The Precursor: Halo-pyridazine (Hydrophobic, neutral).

  • The Degradant: Pyridazine Carboxamide & Carboxylic Acid (Highly polar, hydrolysis products).

This guide objectively compares the industry-standard C18/Acidic approach against a field-proven Phenyl-Hexyl/Neutral alternative, demonstrating why the latter offers superior selectivity and robustness for this specific chemical class.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The Contenders
  • Method A (The Standard): C18 Column (End-capped) with Formic Acid (pH 2.5).

  • Method B (The Challenger): Phenyl-Hexyl Column with Ammonium Acetate (pH 6.5).

Performance Matrix
FeatureMethod A: C18 / Acidic (pH 2.[1]5)Method B: Phenyl-Hexyl / Neutral (pH 6.5)
Separation Mechanism Hydrophobic Interaction (Van der Waals)

-

Interaction
+ Hydrophobic
Nitrile Retention (

)
Moderate (Risk of co-elution with amide)High (Strong

-interaction with nitrile e- clouds)
Acid Impurity Shape Poor (Fronting/Tailing due to partial ionization)Sharp (Fully ionized, elutes early)
Selectivity (

)
Low for Nitrile vs. AmideHigh (Resolves electronic differences)
MS Compatibility ExcellentExcellent
Verdict Insufficient for polar degradantsRecommended for purity profiling
Scientific Rationale

Why C18 Fails: At pH 2.5, the pyridazine ring (pKa ~1.9) is partially protonated, leading to secondary silanol interactions and peak tailing. Furthermore, the electronic difference between a nitrile (-CN) and an amide (-CONH2) is primarily electronic, not hydrophobic. C18 struggles to differentiate these "isohydrophobic" species.

Why Phenyl-Hexyl Wins: The cyanopyridazine ring is electron-deficient. The Phenyl-Hexyl stationary phase is electron-rich. This creates a specific donor-acceptor


-

interaction. The nitrile group strongly withdraws electrons, enhancing this interaction compared to the amide impurity. Additionally, at pH 6.5, the pyridazine is fully neutral (maximizing retention), while the carboxylic acid degradant is fully ionized (eluting in the void volume), creating a massive resolution window.

Recommended Protocol: The "Selectivity King" System

This protocol is designed to be self-validating. The separation of the "critical pair" (Nitrile vs. Amide) serves as the system suitability test.

Chromatographic Conditions
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 2.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5 unadjusted).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 35°C (Controls kinetics of on-column hydrolysis).

  • Detection: UV @ 254 nm (primary) and 220 nm (for amide sensitivity).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Load: Retain polar amides/acids
2.05Isocratic Hold: Separate acid from void
12.060Ramp: Elute Nitrile & Precursors
12.195Wash: Remove highly lipophilic dimers
15.095Hold: Column cleaning
15.15Re-equilibrate
20.05Ready

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the separation mechanism differences between the two methods.

MethodDevelopment Start Analyte: Pyridazine Nitrile Check_pKa Check pKa (~1.9) Start->Check_pKa C18_Path Path A: C18 / Acidic pH Check_pKa->C18_Path Standard Approach Phenyl_Path Path B: Phenyl-Hexyl / Neutral pH Check_pKa->Phenyl_Path Optimized Approach Result_A Partial Protonation Poor Selectivity (CN vs CONH2) C18_Path->Result_A Mech_B Mechanism: Pi-Pi Interaction Phenyl_Path->Mech_B Result_B Full Resolution: Acid (Void) < Amide < Nitrile < Halo Mech_B->Result_B

Caption: Decision logic comparing standard C18 retention against the enhanced selectivity of Phenyl-Hexyl stationary phases for electron-deficient heterocycles.

Troubleshooting & Robustness (Expert Insights)

On-Column Hydrolysis (The "Ghost" Peak)

Symptom: A small, broad peak appears just before the main nitrile peak and grows with column temperature. Cause: Nitriles can hydrolyze to amides during the run if the pH is too high (>9) or temperature is >50°C. Fix: Maintain pH at 6.0–7.0 (neutral) and temperature ≤35°C. This pH is safe for the nitrile but ensures the acidic impurities are ionized.

Peak Tailing on Nitrile

Symptom: The main peak tails (As > 1.5). Cause: Despite the low pKa, residual silanols can interact with the ring nitrogens. Fix: Use a "Charged Surface Hybrid" (CSH) or similarly end-capped column. Alternatively, add 5% Methanol to Mobile Phase A to wet the surface better than pure acetonitrile.

Detection Wavelength

Insight: Pyridazine nitriles have a distinct UV max around 250–270 nm. However, the amide impurity often has a blue-shifted spectrum. Protocol: Extract a 3D UV plot (PDA) during development. Quantify purity at the nitrile's


 (e.g., 265 nm) but verify mass balance at an isobestic point (e.g., 230 nm) if available.

References

  • PubChem. (n.d.).[4] 4-Cyanopyridine Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Shim, M., et al. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient and impurities. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Waters Corporation. (2026). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Waters Knowledge Base. Retrieved February 14, 2026, from [Link]

  • Kosower, E. M., & Patton, J. W. (1961). The products and kinetics of hydrolysis of cyanopyridinium ions. Tel Aviv University / Tetrahedron. Retrieved February 14, 2026, from [Link]

Sources

UV-Vis absorption spectra of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile Content Type: Technical Comparison & Characterization Guide

A Comparative Analysis & Experimental Guide

Executive Summary

This compound (also known as 4-cyano-3(2H)-pyridazinone) represents a critical scaffold in medicinal chemistry, particularly for cardiotonic and antihypertensive drug development.[1] Its spectroscopic behavior is defined by a distinct donor-acceptor push-pull system : the electron-rich lactam nitrogen (N1) acts as a donor, while the nitrile group at C4 acts as a strong electron-acceptor.[1]

This guide provides a technical breakdown of its UV-Vis absorption profile, contrasting it with structural analogues to aid in purity assessment and intermediate validation.

Fundamental Photophysics

To interpret the spectrum accurately, one must understand the molecular dynamics occurring in the cuvette. The compound does not exist as a static structure; it is a dynamic tautomeric system sensitive to solvent polarity and pH.

A. The Tautomeric Equilibrium

The spectral fingerprint is dictated by the equilibrium between the Lactam (dominant in polar solvents/solid state) and Lactim (favored in non-polar solvents/gas phase) forms.[1]

Tautomerism Lactam Lactam Form (2H) (Polar Dominant) λ_max ~305-315 nm Lactim Lactim Form (OH) (Non-Polar/Gas) λ_max ~280-290 nm Lactam->Lactim  K_eq (Solvent Dependent)   Anion Anionic Form (Basic pH) Bathochromic Shift Lactam->Anion  Deprotonation (pKa ~7-8)  

Figure 1: Tautomeric and ionization pathways affecting UV-Vis absorption.[1]

B. Electronic Transitions
  • Primary Band (

    
    ):  Observed in the 300–315 nm  range.[1] This band arises from the conjugation of the pyridazinone ring enhanced by the nitrile group.[1] The nitrile (EWG) at position 4 lowers the LUMO energy, typically causing a bathochromic (red) shift  relative to the unsubstituted parent.
    
  • Secondary Band (

    
    ):  A weaker transition often buried or observed as a shoulder around 240–260 nm , originating from the lone pairs on the oxygen and ring nitrogens.
    
Comparative Spectral Analysis

The following table contrasts this compound with its parent scaffold and a positional isomer to illustrate the specific impact of the nitrile group.

FeatureTarget Product (4-CN)Parent Scaffold (Pyridazin-3(2H)-one)Positional Isomer (3-CN / 6-Oxo...-3-CN)
Primary

(MeOH)
~305 – 315 nm ~298 – 300 nm~290 – 305 nm
Electronic Effect Strong Push-Pull (N1 donor

C4 acceptor).[1]
Basic conjugation only.Weakened conjugation (CN is meta-like to N1).[1]
Molar Extinction (

)
High (

M

cm

) due to ICT.[1]
Moderate (~5,000 M

cm

).[1]
Moderate.
Acidic pKa ~7.5 – 8.5 (Predicted)~10.5~9.0
Visual Appearance Off-white to pale yellow solid.[1]White solid.[1]White solid.[1]

Key Insight: The 4-cyano group significantly increases the acidity of the N1 proton compared to the parent.[1] Consequently, using a non-buffered basic solvent (like technical grade DMF or amines) can unintentionally deprotonate the sample , shifting the


 drastically to the red (anionic form).
Critical Experimental Parameters

To ensure data integrity, the following variables must be controlled.

A. Solvent Selection (Solvatochromism)
  • Methanol/Ethanol: Recommended.[1] Stabilizes the lactam form; provides sharp peaks.

  • Water: Good, but pH must be controlled.

  • DMSO: Causes a bathochromic shift (~5-10 nm) due to high polarizability; useful for solubility but complicates direct comparison with literature values in alcohols.[1]

  • Dichloromethane: Not recommended due to poor solubility and potential for lactim tautomer stabilization.[1]

B. pH Sensitivity

Because the nitrile group is electron-withdrawing, it stabilizes the negative charge on the nitrogen after deprotonation.[1]

  • Acidic pH (0.1 M HCl): Forces the neutral Lactam form. (Recommended for standardizing

    
    ) .
    
  • Basic pH (0.1 M NaOH): Generates the anion, causing a red shift and hyperchromic effect.

Validated Experimental Protocol

Objective: Determine the precise


 and Molar Extinction Coefficient (

) while controlling for tautomerism.
Reagents
  • Analyte: this compound (>98% purity).

  • Solvent: HPLC-grade Methanol.[1]

  • Buffer: 10 mM Phosphate Buffer (pH 7.0) or 0.1 M HCl (for protonated baseline).

Workflow Diagram

Protocol Stock 1. Stock Preparation Dissolve 1-2 mg in MeOH (Conc ~ 1 mM) Dilution 2. Serial Dilution Prepare 10, 20, 40, 50 µM in 0.1 M HCl (to standardize form) Stock->Dilution Scan 4. Spectral Scan Range: 200 - 450 nm Speed: Medium Dilution->Scan Blank 3. Baseline Correction Run blank with 0.1 M HCl/MeOH mix Blank->Scan subtract Calc 5. Data Analysis Plot Abs vs. Conc (Beer's Law) Extract ε Scan->Calc

Figure 2: Step-by-step protocol for accurate extinction coefficient determination.

Step-by-Step Procedure
  • Stock Solution: Weigh 1.5 mg of the compound into a 10 mL volumetric flask. Dissolve in methanol. Sonicate if necessary.[1]

  • Acidification: Transfer aliquots of the stock into quartz cuvettes and dilute with 0.1 M HCl (not water). Reason: This suppresses ionization and ensures you are measuring the neutral lactam species.

  • Scanning: Scan from 200 nm to 450 nm.

  • Validation:

    • Observe

      
       (Expected: ~305–315 nm).
      
    • Check for linearity: Absorbance at

      
       should be between 0.2 and 0.8 for accuracy.
      
  • Troubleshooting: If you see a broad shoulder >350 nm, your sample may be partially deprotonated or aggregating. Add more acid.[1]

References
  • Tautomerism in Pyridazinones

    • Source: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
    • Relevance: Establishes the lactam/lactim equilibrium fundamentals for 3(2H)-pyridazinones.
    • URL:[1]

  • Synthesis and Characterization of Cyano-pyridazinones

    • Source: Sotelo, E., et al. "Efficient synthesis of 4-cyano-3(2H)-pyridazinones."[1] Synthetic Communications.

    • Relevance: Provides synthetic routes and spectral characterization data for 4-cyano deriv
    • URL:

  • Solvatochromism of Pyridazinone Derivatives

    • Source: Cignarella, G., et al.
    • Relevance: Comparative data for phenyl-substituted analogues used as benchmarks in this guide.
    • URL:

  • pKa Data for Heterocycles

    • Source: Williams, R. "pKa Data Compiled.
    • Relevance: Reference for the acidity of the pyridazinone N-H proton.[1]

    • URL:

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Oxo-1,6-dihydropyridazine-4-carbonitrile and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural assignment of heterocyclic compounds is a cornerstone of progress. The synthesis of substituted pyridazinones can often yield a mixture of regioisomers, where the precise placement of functional groups dictates the molecule's physicochemical properties and biological activity. This guide provides an in-depth, data-supported framework for distinguishing 6-oxo-1,6-dihydropyridazine-4-carbonitrile from its most probable regioisomers.

The Challenge: Potential Regioisomeric Ambiguity

The reaction pathways leading to substituted pyridazinones can lack complete regioselectivity, necessitating a rigorous analytical confirmation of the final structure. Starting from a common synthetic goal, this compound (Isomer 1), several other regioisomers could potentially be formed. This guide will focus on differentiating Isomer 1 from three other plausible structures.

G cluster_1 Isomer 1: 6-oxo, 4-CN cluster_3 Isomer 3: 6-oxo, 3-CN I1_H5 H5 I1_C6 C6 (C=O) I1_H5->I1_C6 ²J (Key) I1_C4 C4 (C-CN) I1_H5->I1_C4 ²J (Key) I1_C3 C3 I1_H5->I1_C3 ³J I1_H3 H3 I1_H3->I1_C4 ²J (Key) I1_C5 C5 I1_H3->I1_C5 ³J I3_H5 H5 I3_C6 C6 (C=O) I3_H5->I3_C6 ²J (Key) I3_C4 C4 I3_H5->I3_C4 ²J I3_H4 H4 I3_H4->I3_C6 ³J I3_C3 C3 (C-CN) I3_H4->I3_C3 ²J (Key) I3_C5 C5 I3_H4->I3_C5 ²J

Figure 2. Diagnostic HMBC correlations for Isomer 1 vs. Isomer 3.

As illustrated in Figure 2, the proton at H5 in Isomer 1 will show correlations to both quaternary carbons, C4 and C6. In contrast, for Isomer 3 , H5 correlates to C6, but H4 is the proton that correlates to the nitrile-bearing carbon, C3. This difference provides an irrefutable distinction.

NOESY: Confirmation Through-Space

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close to each other in space, typically within 5 Å, regardless of their bonding. [1][2]This is exceptionally useful for determining the position of substituents relative to the N-H proton of the pyridazinone ring.

Causality Behind the Experiment: The Nuclear Overhauser Effect is a phenomenon where the polarization of one nucleus is altered by the saturation of another nearby nucleus. This effect is distance-dependent, making it a powerful tool for probing spatial proximity.

  • For Isomers 1 and 3 , the N1-H proton is spatially close to the proton at C5. A clear NOE cross-peak between the NH signal and the H5 signal would be expected.

  • For Isomers 2 and 4 , the N2-H proton is spatially close to the proton at C3. Therefore, an NOE would be observed between the NH and H3 signals.

This simple through-space correlation provides a secondary, powerful confirmation of the carbonyl group's location.

Protocol: 2D NMR Analysis Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra to identify chemical shifts.

    • Acquire a gHMBC spectrum. Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to enhance correlations to quaternary carbons.

    • Acquire a NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms) to observe key spatial correlations.

  • Data Processing & Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations (HSQC is recommended for direct C-H assignment).

    • Systematically map all HMBC correlations, focusing on the cross-peaks between the ring protons and the key quaternary carbons (C=O, C-CN).

    • Identify the crucial NOE correlation between the N-H proton and its nearest ring proton (H5 or H3).

    • Compare the observed correlation map to the predicted patterns for each isomer to make a definitive assignment.

Mass Spectrometry (MS): Corroboration through Fragmentation

While all regioisomers have the same exact mass, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can differ. [3]This provides valuable corroborating evidence for the structure determined by NMR.

Causality Behind the Experiment: Upon collision-induced dissociation (CID), a molecule fragments in ways that are dictated by its structure and the stability of the resulting fragment ions and neutral losses. [4][5]The position of the substituents influences which bonds are most likely to break.

Expected Fragmentation Pathways: Common fragmentation pathways for pyridazinone rings involve the loss of small, stable neutral molecules.

Neutral LossMassRationale
CO28 DaLoss of the carbonyl group.
N₂28 DaExpulsion of molecular nitrogen from the diazine ring.
HCN27 DaLoss of hydrogen cyanide from the nitrile and a ring C-H.

The relative abundance of fragment ions resulting from these losses will be a fingerprint for each specific isomer. For example, the proximity of the nitrile and carbonyl groups in Isomer 2 might favor a unique concerted fragmentation pathway not as readily available to the other isomers.

Protocol: Tandem MS (MS/MS) Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

  • Infusion & Ionization: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • MS¹ Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS² (Product Ion) Scan: Select the [M+H]⁺ ion as the precursor and subject it to CID. Acquire the product ion spectrum, recording the m/z values of all fragment ions.

  • Analysis: Propose fragmentation mechanisms for the observed losses and compare the fragmentation "fingerprint" to what is chemically plausible for each potential regioisomer.

Infrared (IR) Spectroscopy & X-ray Crystallography

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups. [6][7]While it is unlikely to be the primary tool for distinguishing these specific regioisomers, it serves as an essential quality control check.

Functional GroupCharacteristic Wavenumber (cm⁻¹)
N-H Stretch~3200-3100
C≡N Stretch~2235-2220
C=O Stretch (Amide)~1680-1650

Any significant deviation or absence of these bands would immediately invalidate a proposed structure.

Single-Crystal X-ray Crystallography

When an unambiguous assignment from spectroscopic data proves elusive, or for the absolute confirmation of a novel chemical entity, single-crystal X-ray crystallography is the definitive method. [8]It provides a precise three-dimensional map of the atoms in the crystal lattice, leaving no doubt as to the molecule's connectivity and constitution.

Workflow Summary:

G cluster_analysis Structural Analysis cluster_confirm Definitive Confirmation start Synthesized Product (Potential Isomer Mixture) purify Purification (e.g., Chromatography) start->purify nmr NMR Suite (¹H, ¹³C, HMBC, NOESY) purify->nmr ms Tandem MS (Fragmentation Analysis) purify->ms ir FTIR (Functional Group Check) purify->ir decision Data Concordant? nmr->decision ms->decision ir->decision xray X-ray Crystallography (Gold Standard) decision->xray No / Ambiguous final Unambiguous Structure (e.g., Isomer 1) decision->final Yes xray->final

Figure 3. A comprehensive workflow for regioisomer differentiation.

Conclusion

Distinguishing regioisomers like those of this compound demands a systematic and multi-faceted analytical approach. While ¹H NMR provides initial clues, it is the long-range correlations from HMBC spectroscopy that definitively map the carbon skeleton and substituent placement. NOESY provides crucial through-space confirmation, and tandem mass spectrometry offers corroborating evidence through distinct fragmentation patterns. By integrating these techniques, researchers can move forward with confidence, knowing their structure is correct and their subsequent biological and medicinal chemistry studies are built on a solid foundation.

References

  • Fanfani, L., Zanazzi, P. F., & Sabelli, C. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1178-1182. [Link]

  • Sabelli, C., & Zanazzi, P. F. (1972). X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1173-1177. [Link]

  • de la Torre, M. C., Goya, P., Elguero, J., & Párraga, A. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • Kašpárek, F., Koudelka, J., & Slouka, J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 413-417. [Link]

  • Saeed, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479. [Link]

  • ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Kádár, J., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(8), 735-742. [Link]

  • Fun, H. K., et al. (2009). Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. International Journal of Molecular Sciences, 10(11), 4643-4651. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 653. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 653. [Link]

  • Gökçe, M., et al. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 665-674. [Link]

  • Iovu, M., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(10), 2465. [Link]

  • Salama, E. E., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1024. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Bairagi, S. M., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applicable Chemistry, 8(3), 1351-1360. [Link]

  • Carta, A., et al. (2025). New pyridazinone-4-carboxamides as new ca - Uniss. Università degli Studi di Sassari Institutional Research Archive. [Link]

  • Aly, A. A., & El-Emary, T. I. (2006). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Zeitschrift für Naturforschung B, 61(9), 1167-1172. [Link]

  • ResearchGate. (n.d.). Structure of pyridazinone compound ES-1007 and emorfazone. ResearchGate. [Link]

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  • ResearchGate. (n.d.). NOESY spectra of regioisomers 6 a and 6 b. ResearchGate. [Link]

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  • Butnariu, R. M., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269. [Link]

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Safety Operating Guide

6-Oxo-1,6-dihydropyridazine-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Oxo-1,6-dihydropyridazine-4-carbonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Summary & Chemical Identity

Objective: This guide provides a definitive, self-validating protocol for the safe containment and disposal of this compound. As a Senior Application Scientist, I emphasize that while this compound is a valuable intermediate in heterocyclic synthesis, its dual functionality (pyridazinone core + nitrile substituent) necessitates strict adherence to segregation protocols to prevent accidental hydrolysis or cyanogenic events.

Chemical Profile:

Parameter Details
Chemical Name This compound
Synonyms 4-Cyano-3(2H)-pyridazinone; 4-Cyano-6-hydroxypyridazine
CAS Number 35039-28-4 (Primary); Verify against specific vendor COA
Formula C₅H₃N₃O
Physical State Solid (typically off-white to pale yellow powder)
Key Hazards Acute Toxicity (Oral/Dermal/Inhal.), Skin/Eye Irritant

| Reactivity | Incompatible with strong acids (HCN risk), strong oxidizers, and reducing agents.[1][2][3][4] |

Hazard Assessment & Regulatory Classification

Before initiating disposal, you must classify the waste stream.[5][6] Unlike simple inorganic cyanides (e.g., KCN), this organic nitrile is generally stable but poses specific risks under stress.

GHS Hazard Classification
  • Acute Toxicity (Category 3/4): Toxic if swallowed, in contact with skin, or inhaled.

  • Skin/Eye Irritation (Category 2): Causes serious irritation.

  • Specific Target Organ Toxicity: Respiratory irritation.

RCRA Waste Characterization (US EPA)
  • P-List Status: This specific CAS is not explicitly P-listed (unlike P030/Cyanides or P101/Propionitrile).

  • Characteristic Waste: It likely qualifies as Toxic (if TCLP fails) or simply as a Listed Hazardous Waste depending on your facility's specific permit for organic nitriles.

  • Directive: Treat as Hazardous Chemical Waste destined for high-temperature incineration. Do not attempt in-lab chemical deactivation (e.g., bleach oxidation) as the pyridazine ring stability can lead to unpredictable intermediates.

Operational Disposal Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)
  • Scope: Expired reagents, weighing paper, contaminated gloves, and spill cleanup materials.

  • Protocol:

    • Containment: Place solid waste in a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Labeling: Affix a hazardous waste tag immediately. Explicitly write: "Toxic Solid, Organic - Contains Nitriles (this compound)."

    • Segregation: Store in the "Toxic/Organic" bin. Strictly separate from acidic waste streams to prevent protonation of the nitrile group and potential hydrolysis.

B. Liquid Waste (Mother Liquors & reaction mixtures)
  • Scope: Solvent waste containing the compound (e.g., DMSO, DMF, or Methanol filtrates).

  • Protocol:

    • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., no halogenated solvents in non-halogenated drums).

    • pH Check: Verify the solution pH is neutral to basic (pH 7-10) . If acidic, carefully adjust with dilute NaOH to prevent acid-catalyzed hydrolysis of the nitrile.

    • Transfer: Pour into the designated "Organic Waste - Toxic" carboy.

    • Documentation: Log the approximate concentration of the pyridazine derivative on the waste manifest.

C. Empty Containers
  • Directive: Follow the "Triple Rinse" rule.

    • Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).

    • Collect all rinsates as Hazardous Liquid Waste (see Section B).

    • Deface the label and discard the dry, clean container as regular trash (unless your local EHS requires glass recycling for chemically treated glass).

Waste Stream Segregation Logic

The following diagram illustrates the critical decision-making process to prevent incompatible mixing.

DisposalLogic Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidBin Dispose in 'Hazardous Solid Waste' Solid->SolidBin Double Bag pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Neutral Neutral/Basic (pH >= 7) pHCheck->Neutral Adjust Adjust with dilute NaOH (Prevent HCN evolution) Acidic->Adjust LiquidBin Dispose in 'Organic Solvents - Toxic' Neutral->LiquidBin Adjust->Neutral

Figure 1: Decision matrix for segregating this compound waste. Note the critical pH check for liquid waste to ensure stability of the nitrile group.

Emergency Response: Spill Protocol

In the event of a powder spill, immediate action is required to prevent inhalation and spread.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a P100 particulate respirator (or N95 at minimum) if powder is airborne.

  • Containment: Cover the spill with a damp absorbent pad or paper towel to suppress dust. Do not dry sweep.

  • Cleanup:

    • Scoop the damp material into a wide-mouth waste jar.

    • Wipe the surface with a mild detergent solution, followed by water.

    • Collect all wipes into the same hazardous waste jar.

  • Verification: Visual inspection under strong light to ensure no yellow/off-white powder residue remains.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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6-Oxo-1,6-dihydropyridazine-4-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.